molecular formula C8H11NO5 B1435514 2-(6-Oxopiperidin-2-yl)propanedioic acid CAS No. 1803612-18-1

2-(6-Oxopiperidin-2-yl)propanedioic acid

カタログ番号: B1435514
CAS番号: 1803612-18-1
分子量: 201.18 g/mol
InChIキー: MRCAQPFPFFSBTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS 1803612-18-1) is a high-value chemical building block designed for research and development applications. This compound features a 6-oxopiperidine ring, a privileged structure in medicinal chemistry, fused with a propanedioic acid (malonic acid) moiety, which provides a versatile handle for further synthetic modification. With a molecular formula of C8H11NO5 and a molecular weight of 201.18 g/mol, it is a key intermediate in organic synthesis . Compounds containing the 6-oxopiperidine scaffold are of significant research interest, particularly in the construction of more complex molecules for pharmaceutical research. For instance, derivatives of 6-oxopiperidine are extensively explored as core structures in the development of novel therapeutics, such as the substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives investigated as targeted protein degraders for IKAROS Family Zinc Finger 2 (IKZF2) and other proteins, a promising area in anticancer drug discovery . The presence of the malonic acid group allows for reactions at both carboxylic acid sites, making this reagent suitable for creating diverse amide bonds or for decarboxylative pathways to access new chemical space. Researchers can utilize this compound as a critical starting material to develop potential inhibitors or probes for biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling procedures should be followed as per the Safety Data Sheet.

特性

IUPAC Name

2-(6-oxopiperidin-2-yl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c10-5-3-1-2-4(9-5)6(7(11)12)8(13)14/h4,6H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAQPFPFFSBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of 2-(6-Oxopiperidin-2-yl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Introduction

2-(6-Oxopiperidin-2-yl)propanedioic acid is a specialty chemical compound characterized by a unique trifunctional architecture. It incorporates a piperidinone ring (a cyclic amide or lactam), a chiral center at the C2 position of this ring, and a propanedioic acid (malonic acid) moiety. This structure makes it a valuable, albeit niche, building block in synthetic organic chemistry. Its utility lies in the potential for differential modification of its three key features: the secondary amine within the lactam, the sterically defined substituent, and the twin carboxylic acid groups. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway rooted in established chemical principles, and standard protocols for its analytical characterization, designed for professionals in chemical research and drug development.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-(6-Oxopiperidin-2-yl)propanedioic acid are summarized below. These identifiers are critical for sourcing, regulatory compliance, and experimental design.

IdentifierValueSource
IUPAC Name 2-(6-Oxopiperidin-2-yl)propanedioic acidN/A
Synonym 2-(6-oxopiperidin-2-yl)malonic acid[1]
CAS Number 1803612-18-1[2]
Molecular Formula C₈H₁₁NO₅[2]
Molecular Weight 201.18 g/mol [2]
Chemical Structure

The molecule's structure features a saturated six-membered heterocyclic lactam connected via its C2 position to a malonic acid group. The C2 position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Commercially available products are often supplied as a racemic mixture unless otherwise specified.

Caption: Chemical structure of 2-(6-Oxopiperidin-2-yl)propanedioic acid.

Part 2: Synthesis and Mechanistic Insights

While this specific diacid is available as a research chemical, published synthetic procedures are not readily found in top-tier journals, suggesting it is likely produced on-demand as a synthetic intermediate. A chemically sound and logical pathway involves the synthesis of its diethyl ester precursor, 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate (CAS 945930-34-7), followed by ester hydrolysis.[3]

The synthesis of the diethyl ester can be approached via a Michael addition of diethyl malonate to a suitable α,β-unsaturated lactam, or more robustly, through the alkylation of diethyl malonate with a halo-substituted piperidinone. The subsequent hydrolysis of the diester to the target diacid is a standard and high-yielding transformation.

Proposed Synthetic Workflow

The following workflow outlines a plausible two-stage synthesis from commercially available starting materials.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Adapted)

This protocol is adapted from standard procedures for malonic ester synthesis and subsequent hydrolysis.[4]

Stage 1: Synthesis of 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate

  • Reaction Setup: A dry, 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Base Preparation: Add 150 mL of absolute ethanol to the flask, followed by the slow, portion-wise addition of sodium metal (2.3 g, 100 mmol) under nitrogen. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

    • Causality: Sodium ethoxide is a strong, non-nucleophilic base suitable for deprotonating the acidic α-hydrogen of diethyl malonate to form a reactive enolate. Anhydrous conditions are crucial to prevent quenching the base.

  • Enolate Formation: Diethyl malonate (16.0 g, 100 mmol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes.

  • Alkylation: A solution of 2-bromopiperidin-6-one (17.8 g, 100 mmol) in 50 mL of absolute ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux (approx. 78 °C) for 12-16 hours.

    • Causality: The malonate enolate acts as a nucleophile, displacing the bromide from the piperidinone precursor in an Sₙ2 reaction. Heating to reflux provides the necessary activation energy to ensure the reaction goes to completion.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The aqueous layer is extracted twice more with ethyl acetate (2 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure diethyl ester.

Stage 2: Hydrolysis to 2-(6-Oxopiperidin-2-yl)propanedioic acid

  • Saponification: The purified diethyl ester (25.7 g, 100 mmol) is dissolved in 100 mL of ethanol in a round-bottom flask. A solution of sodium hydroxide (10.0 g, 250 mmol) in 50 mL of water is added.

  • Reaction: The mixture is heated to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

    • Causality: Base-catalyzed hydrolysis (saponification) is an irreversible process that efficiently cleaves the ester bonds to form the disodium carboxylate salt.

  • Acidification and Isolation: The reaction mixture is cooled in an ice bath and slowly acidified to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the diacid should form.

    • Causality: Acidification protonates the carboxylate anions, causing the water-insoluble free diacid to precipitate out of the aqueous solution.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, 2-(6-Oxopiperidin-2-yl)propanedioic acid. Purity can be further enhanced by recrystallization if necessary.

Part 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidinone ring protons (multiplets, ~1.8-3.5 ppm), the methine proton adjacent to the nitrogen (~4.0-4.5 ppm, multiplet), the methine proton of the malonic acid group (~3.5-4.0 ppm, doublet), and a broad singlet for the two carboxylic acid protons (>10 ppm).
¹³C NMR Resonances for the lactam carbonyl (~170-175 ppm), two carboxylic acid carbonyls (~170-175 ppm), and multiple signals in the aliphatic region (~20-60 ppm) for the carbons of the piperidinone ring and the malonic acid backbone.
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z = 200.06.
FT-IR Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹), a sharp N-H stretch (~3200 cm⁻¹), and two distinct C=O stretches for the lactam (~1650 cm⁻¹) and carboxylic acids (~1710 cm⁻¹).

Part 4: Applications and Future Directions

As a polyfunctional molecule, 2-(6-Oxopiperidin-2-yl)propanedioic acid holds potential primarily as a scaffold or intermediate in medicinal chemistry and materials science.

  • Drug Discovery: The piperidinone core is a common motif in pharmacologically active compounds. The malonic acid handle provides a convenient attachment point for building more complex molecular architectures, potentially for targeting enzymes or receptors where the specific stereochemistry and dicarboxylic acid functionality can enhance binding.[5]

  • Polymer Chemistry: As a dicarboxylic acid, it can serve as a monomer for the synthesis of specialty polyamides or polyesters. The lactam ring offers a site for further functionalization, allowing for the creation of polymers with unique side-chain properties.

  • Asymmetric Synthesis: If resolved into its pure enantiomers, it could be used as a chiral building block for the synthesis of stereochemically defined target molecules.

Currently, the compound is primarily available for research and development purposes, indicating its role in the exploratory phases of chemical and pharmaceutical innovation.[2] Future work will likely focus on leveraging its unique structure to create novel compounds with tailored biological or material properties.

Conclusion

2-(6-Oxopiperidin-2-yl)propanedioic acid is a specialized chemical intermediate whose value is derived from its combination of a lactam ring and a dicarboxylic acid function. While its direct applications are not widespread, its utility as a versatile building block is clear. The synthetic pathway proposed herein, based on fundamental and reliable organic transformations, provides a clear roadmap for its laboratory-scale preparation. Its proper characterization through standard analytical methods is essential for its successful application in the synthesis of more complex and potentially valuable molecules.

References

  • PubChem. (2R)-6-Oxopiperidine-2-carboxylic acid. [Link]

  • Ataman Kimya. PROPANEDIOIC ACID (MALONIC ACID). [Link]

  • Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

2-(6-Oxopiperidin-2-yl)propanedioic acid CAS 1803612-18-1 physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Characterization, Reactivity, and Applications of 2-(6-Oxopiperidin-2-yl)propanedioic Acid (CAS 1803612-18-1)

Executive Summary

2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS 1803612-18-1) is a highly functionalized δ-lactam intermediate. In modern drug discovery, lactams are crucial scaffolds utilized to restrict the conformation of peptide backbones, improve the pharmacokinetic profiles of small molecules, and target complex biological pathways[1]. This specific compound features a malonic acid moiety attached to the C2 position of a 6-oxopiperidine (δ-valerolactam) ring. The dual functionality of a stable lactam core and a highly reactive dicarboxylic acid makes it a versatile building block for synthesizing complex peptidomimetics, bifunctional chelators, and targeted therapeutics.

Chemical Identity & Physical Properties

Because 1803612-18-1 is a specialized synthetic building block, its physical handling protocols are dictated by the combined behavior of its δ-lactam and malonic acid groups. The molecular formula is C8H11NO5, with a molecular weight of 201.18 g/mol [2].

Table 1: Chemical Properties and Handling Causality

PropertyValue / DescriptionCausality & Impact on Handling
CAS Number 1803612-18-1Unique identifier for procurement and database tracking.
Molecular Formula C8H11NO5[2]Indicates a highly oxygenated, polar molecule.
Molecular Weight 201.18 g/mol [2]Standard mass for stoichiometric calculations.
Physical State Solid (Predicted)Typical for dicarboxylic acids due to extensive intermolecular hydrogen bonding.
Solubility High in DMSO, DMF, H2OThe presence of two carboxylic acids and a lactam NH/C=O ensures high polarity.
Thermal Stability Decarboxylates >120 °CMalonic acid derivatives undergo thermal decarboxylation between 120–170 °C[3].

Analytical Characterization Workflows

To ensure scientific integrity, analytical protocols must act as self-validating systems. The following methodologies are designed to cross-verify the identity and purity of 1803612-18-1 by leveraging its specific chemical vulnerabilities.

Step-by-Step Methodology: LC-MS & HPLC-UV Validation

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade DMSO/Water (1:1). Causality: DMSO ensures complete dissolution of the hydrogen-bonded network, while water matches the initial mobile phase conditions to prevent solvent-front distortion.

  • HPLC-UV Analysis: Run a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) monitoring at 210 nm. Causality: Lactams and aliphatic dicarboxylic acids lack extended π-conjugation; thus, a low-wavelength UV setting is mandatory for detection.

  • ESI-MS (Negative Ion Mode): Operate the mass spectrometer in negative electrospray ionization mode. Causality: The malonic acid moiety readily loses a proton (pKa ~2.5-3.0), providing a strong[M-H]- signal at m/z 200.

  • Self-Validation via In-Source Fragmentation: Increase the fragmentor voltage to intentionally induce in-source decarboxylation. The appearance of a diagnostic fragment at m/z 156 ([M-CO2-H]-) confirms the presence of the malonic acid group, validating the structure.

Step-by-Step Methodology: NMR Spectroscopy

  • Solvent Selection: Use DMSO-d6 rather than D2O. Causality: D2O will cause the rapid exchange of the lactam NH and carboxylic OH protons, masking these critical structural identifiers.

  • 1H NMR Execution: Look for the characteristic methine multiplet of the piperidine ring and the broad singlets of the acidic protons (>12 ppm) to confirm the intact di-acid.

AnalyticalWorkflow A Sample Prep (DMSO/H2O) B HPLC-UV (210 nm) Gradient Elution A->B C ESI-MS (Negative Mode) A->C D 1H & 13C NMR (DMSO-d6) A->D E Purity & Identity Validation B->E C->E D->E

Fig 1. Multi-modal analytical workflow for validating the purity of CAS 1803612-18-1.

Reactivity Profile & Synthetic Applications

The most synthetically valuable feature of 2-(6-oxopiperidin-2-yl)propanedioic acid is its capacity to undergo controlled decarboxylation. Malonic acid derivatives decarboxylate via a cyclic transition state where a proton is transferred from the carboxylic acid to the carbonyl oxygen, followed by the loss of CO2[4]. This typically occurs at elevated temperatures (120–170 °C)[3].

Decarboxylation and Amide Coupling Protocol:

  • Thermal Decarboxylation: Heat the compound in a high-boiling polar aprotic solvent (e.g., DMF) at 130 °C. Self-Validation: Monitor the reaction via the evolution of CO2 gas (bubbling). Cease heating when bubbling stops. This yields the mono-acid, 2-(6-oxopiperidin-2-yl)acetic acid.

  • Activation: Cool the reaction to room temperature and add HATU (1.1 eq) and DIPEA (2.0 eq). Causality: HATU efficiently activates the newly formed aliphatic carboxylic acid without causing unwanted lactam ring opening.

  • Amide Formation: Introduce the desired primary or secondary amine (R-NH2) to generate a functionalized δ-lactam scaffold ready for biological screening.

ReactionPathway A 2-(6-Oxopiperidin-2-yl) propanedioic acid B Thermal Decarboxylation (130-150 °C, -CO2) A->B C 2-(6-Oxopiperidin-2-yl) acetic acid B->C D Amide Coupling (HATU/DIPEA, R-NH2) C->D E Functionalized Lactam Scaffold D->E

Fig 2. Synthetic pathway: Thermal decarboxylation and amide coupling of the lactam.

Handling, Storage, and Stability Protocols

To maintain the scientific integrity of the compound during long-term storage, the following environmental controls must be strictly adhered to:

  • Temperature: Store at 4 °C[2]. Causality: Refrigeration prevents slow, ambient-temperature degradation and ensures the malonic acid moiety does not undergo premature, spontaneous decarboxylation over time.

  • Moisture Control: Keep tightly sealed under an inert atmosphere (Argon or N2) in a desiccator. Causality: Dicarboxylic acids are inherently hygroscopic. Absorbed atmospheric moisture will throw off stoichiometric weighing during sensitive synthetic steps and can promote microbial degradation in aqueous micro-environments.

References

  • Title: Trifluoromethylated lactams: promising small molecules in the search for effective drugs Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: Dissolution Behavior and Kinetics of Copper Sulfide Concentrate in Choline Chloride DES (Thermal Analysis of Malonic Acid) Source: MDPI URL: [Link]

Sources

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-(6-Oxopiperidin-2-yl)propanedioic Acid: An Investigational Compound

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive pharmacokinetic (PK) profiling of the novel chemical entity, 2-(6-Oxopiperidin-2-yl)propanedioic acid. As this is an investigational compound with limited public data, this guide is structured as a prospective, field-proven strategy for elucidating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The experimental design and rationale are grounded in the structural attributes of the molecule—namely, the presence of a piperidine ring and a propanedioic acid moiety—and adhere to the highest standards of scientific integrity and regulatory expectations.

Introduction and Strategic Overview

The compound 2-(6-Oxopiperidin-2-yl)propanedioic acid (molecular formula: C8H11NO5, molecular weight: 201.18 g/mol ) is a small molecule with structural features that suggest a complex pharmacokinetic profile. The piperidine scaffold is prevalent in numerous pharmaceuticals, and its metabolic fate is often dictated by cytochrome P450 (CYP) enzymes.[1][2] Conversely, the propanedioic acid (malonic acid) group imparts hydrophilicity and suggests a potential for involvement of specific transporters in its disposition.[3][4]

A robust pharmacokinetic characterization is paramount in early drug development to establish a foundation for dose selection, predict potential drug-drug interactions (DDIs), and ensure the safety and efficacy of a new therapeutic candidate.[5][6] Our approach is a phased, integrated strategy, commencing with in silico and in vitro assessments to inform and refine subsequent in vivo studies. This iterative process ensures that animal studies are conducted ethically and efficiently, maximizing the value of the data obtained.[7][8]

dot

Caption: Integrated workflow for the pharmacokinetic profiling of a novel chemical entity.

Pre-formulation and Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of 2-(6-Oxopiperidin-2-yl)propanedioic acid is a non-negotiable prerequisite for all subsequent ADME studies. These properties govern its behavior in biological systems and inform the design of appropriate experimental conditions.

In Silico Profiling

Prior to any wet-lab experimentation, computational tools should be employed to predict the ADME properties of the compound.[9][10] Software such as ADMET Predictor™ or similar platforms can provide initial estimates of solubility, permeability, plasma protein binding, and potential metabolic hotspots.[9] This allows for early identification of potential liabilities and aids in the design of subsequent experiments.

Experimental Physicochemical Analysis

Table 1: Key Physicochemical Parameters to be Determined

ParameterMethodRationale
pKa Potentiometric titration or UV-spectroscopyThe dicarboxylic acid moiety will have two acidic pKa values, and the lactam nitrogen may have a basic pKa. Ionization state at physiological pH (7.4) is critical for solubility, permeability, and transporter interactions.
LogP/LogD Shake-flask method or HPLC-based methodMeasures lipophilicity. LogD at pH 7.4 is particularly important as it reflects the lipophilicity of the ionized and non-ionized species, which influences membrane permeability and plasma protein binding.
Aqueous Solubility Kinetic or thermodynamic methodsAssessed at various pH values (e.g., 2.0, 7.4) to understand its dissolution characteristics in different physiological environments (stomach vs. intestine). Poor solubility can be a major hurdle for oral absorption.

In Vitro ADME Profiling

A suite of in vitro assays provides the first experimental data on the compound's ADME characteristics, guiding the transition to more complex in vivo studies.[7]

Absorption: Membrane Permeability

The potential for oral absorption is a key determinant of a drug's route of administration. The Caco-2 cell permeability assay is the gold standard for predicting intestinal absorption.[4]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[10]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).[11]

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]

Metabolism: Stability and Metabolite Identification

Understanding the metabolic fate of the compound is crucial for predicting its clearance and identifying potential active or toxic metabolites.

3.2.1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[13]

Experimental Protocol: HLM Stability Assay

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled HLM in the presence of a NADPH regenerating system at 37°C.[14]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.2.2. CYP450 Reaction Phenotyping and Inhibition

Identifying the specific CYP isozymes responsible for metabolism and the compound's potential to inhibit these enzymes is a regulatory requirement to assess DDI risk.[15][16]

  • Reaction Phenotyping: This can be performed using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM.

  • CYP Inhibition (IC50 determination): The compound is co-incubated with HLM and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17] The inhibition of the formation of the substrate's metabolite is measured to determine the IC50 value.

dot

Caption: Hypothesized metabolic pathways for the test compound.

Distribution: Plasma Protein Binding

The extent of binding to plasma proteins influences the free (unbound) concentration of a drug, which is the fraction available to exert pharmacological effects and be cleared.[18]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A Rapid Equilibrium Dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.[19]

  • Procedure: The test compound is added to plasma in one chamber, and buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Summary of In Vitro ADME Assays and Endpoints

ADME ProcessAssayKey Endpoint(s)Interpretation
Absorption Caco-2 PermeabilityPapp (A-B), Efflux RatioPredicts intestinal absorption rate and potential for active efflux.
Metabolism HLM Stabilityt½, CLintIndicates susceptibility to hepatic metabolism and predicts hepatic clearance.
CYP InhibitionIC50 valuesAssesses the risk of causing drug-drug interactions.
Distribution Plasma Protein BindingFraction Unbound (fu)Determines the amount of free drug available for distribution and clearance.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of the compound in a living system. These studies must be preceded by the development and validation of a robust bioanalytical method.

Bioanalytical Method Validation

A sensitive and specific LC-MS/MS method for the quantification of 2-(6-Oxopiperidin-2-yl)propanedioic acid in biological matrices (plasma, urine, feces) must be developed and validated according to regulatory guidelines (e.g., ICH M10). Validation parameters include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Single-Dose Pharmacokinetic Study in Rodents

This is the foundational in vivo study, typically conducted in rats, to determine the basic PK parameters.

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats are often used.

  • Dosing: Two groups of animals receive the compound: one via intravenous (IV) bolus and the other via oral gavage (PO). The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.

  • Analysis: Plasma concentrations of the compound are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters from a Single-Dose Study

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key determinant of dosing rate.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half. Determines dosing interval.
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Excretion and Mass Balance

To fully understand the routes and extent of elimination, a mass balance study using a radiolabeled version of the compound (e.g., ¹⁴C-labeled) is conducted. This study quantifies the excretion of the drug and its metabolites in urine and feces.

Data Integration and Human Prediction

The final step in preclinical pharmacokinetic profiling is to integrate all available data to predict the compound's behavior in humans.

  • In Vitro-In Vivo Extrapolation (IVIVE): In vitro data, such as intrinsic clearance from HLM, can be used in conjunction with physiological parameters to predict in vivo hepatic clearance.

  • Allometric Scaling: PK parameters from animal studies (e.g., clearance) can be scaled to humans based on body weight and other physiological parameters.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: A more sophisticated approach that integrates physicochemical, in vitro, and in vivo data into a mathematical model of human physiology to simulate the PK profile in humans and predict potential DDIs.

Conclusion

The pharmacokinetic profiling of a novel chemical entity like 2-(6-Oxopiperidin-2-yl)propanedioic acid requires a systematic and integrated approach. By starting with fundamental physicochemical properties and progressing through a well-designed series of in vitro and in vivo studies, a comprehensive understanding of its ADME characteristics can be achieved. This knowledge is indispensable for making informed decisions in the drug development process, ultimately guiding the design of safe and effective clinical trials. The causality-driven experimental choices outlined in this guide provide a robust framework for de-risking this promising, yet uncharacterized, molecule.

References

  • Assay Guidance Manual. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. National Center for Biotechnology Information. [Link]

  • Bertuzzi, A., et al. (1988). Pharmacokinetics of Dicarboxylic Acids in Man. IEEE Xplore. [Link]

  • PubChem. (n.d.). Propanoate Metabolism. National Institutes of Health. [Link]

  • Martel, S., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]

  • Orji, M. U., et al. (2023). The Guidelines for Early Drug Discovery for Future Application. Journal of Pharmaceutical Research International. [Link]

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An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the receptor binding affinity of the novel compound, 2-(6-Oxopiperidin-2-yl)propanedioic acid. Drawing upon established principles in molecular pharmacology and biophysical analysis, this document outlines the scientific rationale, experimental design, and state-of-the-art methodologies for characterizing the interaction of this molecule with its putative biological targets. The primary focus is on Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, due to the structural analogy of the core moiety of the topic compound with known immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.

Introduction: The Scientific Imperative

The compound 2-(6-oxopiperidin-2-yl)propanedioic acid, also known as 2-(6-oxopiperidin-2-yl)malonic acid, possesses a chemical scaffold that bears a striking resemblance to the glutarimide moiety of the well-established IMiD class of drugs.[1][2] These drugs, including thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects by binding to Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5][6]

The structural similarity strongly suggests that 2-(6-oxopiperidin-2-yl)propanedioic acid may also function as a CRBN ligand. Therefore, a thorough characterization of its binding affinity for CRBN is a critical first step in elucidating its potential pharmacological activity. This guide will provide the foundational knowledge and detailed protocols to rigorously assess this interaction.

The Primary Target: Cereblon (CRBN) E3 Ubiquitin Ligase

Cereblon is a substrate receptor protein that, as part of the CRL4CRBN E3 ligase complex, plays a crucial role in protein homeostasis by targeting specific proteins for degradation.[4][7] The binding of IMiDs to a specific pocket in CRBN alters its surface, creating a novel interface for the recruitment of neosubstrates that are not endogenous targets of CRBN alone.[8][9] This induced proximity leads to the ubiquitination and degradation of these neosubstrates, which are often transcription factors or other proteins implicated in disease pathology.[10][11]

The affinity of an IMiD for CRBN is a key determinant of its potency in inducing the degradation of neosubstrates.[8][12] Therefore, accurately quantifying the binding affinity of 2-(6-oxopiperidin-2-yl)propanedioic acid for CRBN is paramount to understanding its potential as a novel modulator of this E3 ligase.

Foundational Methodologies for Receptor Binding Affinity Determination

A multi-pronged approach employing various biophysical and biochemical techniques is recommended to obtain a comprehensive and validated understanding of the binding interaction. The following are key methodologies that will be discussed in detail:

  • Radioligand Binding Assays: A classic and highly sensitive method to determine binding affinity through competition with a radiolabeled ligand.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association and dissociation of the analyte (the compound) from the immobilized ligand (the protein).

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Thermal Shift Assay (TSA): A high-throughput screening method to assess ligand binding by measuring changes in the thermal stability of the target protein.[13]

Experimental Protocols

Synthesis and Characterization of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Prior to any binding studies, the synthesis and rigorous characterization of 2-(6-oxopiperidin-2-yl)propanedioic acid are essential. A potential synthetic route can be adapted from established methods for similar piperidine-2-carboxylic acid derivatives.[14][15]

Step-by-Step Synthesis Outline:

  • Starting Material: Commercially available (S)-6-Oxo-2-piperidinecarboxylic acid can serve as a suitable starting material.[16]

  • Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

  • Introduction of the Malonate Group: The protected piperidone can then be reacted with a suitable malonate derivative, such as dimethyl malonate, in the presence of a strong base to facilitate the nucleophilic addition to the lactam carbonyl, followed by subsequent chemical modifications.

  • Deprotection: The final step involves the deprotection of the carboxylic acid groups to yield the desired 2-(6-oxopiperidin-2-yl)propanedioic acid.

  • Purification and Characterization: The final product must be purified to >95% purity using techniques such as column chromatography or recrystallization. The identity and purity of the compound should be confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and HPLC.

Expression and Purification of Recombinant Human Cereblon (CRBN)

For in vitro binding assays, a source of purified and active CRBN protein is required. Co-expression of CRBN with DDB1 in an insect or mammalian expression system is often preferred to enhance the stability and solubility of CRBN.[13]

Step-by-Step Protein Production Workflow:

  • Cloning: The human CRBN and DDB1 genes are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag, GST-tag) to facilitate purification.

  • Expression: The vectors are co-transfected into a suitable host cell line (e.g., Sf9 insect cells or HEK293T mammalian cells).

  • Lysis and Affinity Chromatography: The cells are harvested and lysed, and the protein complex is purified from the cell lysate using affinity chromatography based on the engineered tags.

  • Size-Exclusion Chromatography: Further purification is performed using size-exclusion chromatography to obtain a homogenous and properly folded CRBN-DDB1 complex.

  • Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and Western blotting. The concentration is determined using a standard protein assay (e.g., Bradford or BCA).

Radioligand Binding Assay

This competitive binding assay will determine the affinity of 2-(6-oxopiperidin-2-yl)propanedioic acid for CRBN by measuring its ability to displace a known radiolabeled CRBN ligand, such as [3H]-Pomalidomide.

Protocol:

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the purified CRBN-DDB1 complex, a fixed concentration of [3H]-Pomalidomide (typically at or below its Kd), and increasing concentrations of the unlabeled competitor, 2-(6-oxopiperidin-2-yl)propanedioic acid.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Separate the protein-bound radioligand from the unbound radioligand using a rapid filtration method (e.g., through a glass fiber filter using a cell harvester).

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilization Immobilize CRBN-DDB1 on a Sensor Chip Association Inject Analyte (Association) Immobilization->Association Flow Analyte Analyte_Prep Prepare Serial Dilutions of 2-(6-Oxopiperidin-2-yl)propanedioic acid Dissociation Inject Buffer (Dissociation) Association->Dissociation Switch to Buffer Sensorgram Generate Sensorgrams Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Prepare for Next Cycle Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Fit Data to a Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, and KD Fitting->Kinetics

Caption: Workflow for SPR-based binding affinity analysis.

Protocol:

  • Immobilization: The purified CRBN-DDB1 complex is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: A series of concentrations of 2-(6-oxopiperidin-2-yl)propanedioic acid are prepared in the running buffer.

  • Binding Measurement: The analyte solutions are injected sequentially over the sensor surface, and the change in the refractive index at the surface is monitored in real-time as a response unit (RU). This is followed by a dissociation phase where the running buffer is flowed over the chip.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated using a specific solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Ki (nM) To be determined
IC50 (nM) To be determined
KD (nM) To be determined
kon (M-1s-1) To be determined
koff (s-1) To be determined

A low nanomolar to micromolar KD or Ki value would indicate a significant binding affinity of 2-(6-oxopiperidin-2-yl)propanedioic acid for CRBN, warranting further investigation into its functional consequences, such as the induction of neosubstrate degradation.

Signaling Pathways and Logical Relationships

The interaction of 2-(6-oxopiperidin-2-yl)propanedioic acid with CRBN is hypothesized to initiate a cascade of events leading to the degradation of specific cellular proteins.

CRBN_Pathway Compound 2-(6-Oxopiperidin-2-yl) propanedioic acid Ternary Ternary Complex (Compound-CRBN-Neosubstrate) Compound->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary PolyUb Polyubiquitinated Neosubstrate Ternary->PolyUb Ubiquitination Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Neosubstrate->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Hypothesized mechanism of action via CRBN engagement.

Conclusion and Future Directions

This technical guide provides a robust framework for determining the receptor binding affinity of 2-(6-oxopiperidin-2-yl)propanedioic acid, with a primary focus on its putative interaction with Cereblon. The successful execution of these protocols will yield critical data to validate CRBN as a direct target and quantify the binding affinity. Positive results from these studies would provide a strong rationale for subsequent investigations into the functional consequences of this binding, including the identification of its neosubstrates and its potential as a novel therapeutic agent.

References

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  • Gandhi, A. K., Kang, J., Havens, C. G., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos.
  • Hansen, J. D., Correa, M., Nagy, M. A., et al. (2020). Discovery of CRBN-based PROTACs against B-cell lymphoma 6 (BCL6). Journal of Medicinal Chemistry, 63(13), 6648-6680.
  • Ito, T., Handa, H., & Morishita, S. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6336-6350.

  • Krönke, J., Udeshi, N. D., Pugh, A., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.
  • Lopez-Girona, A., Mendy, D., Ito, T., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335.
  • Lührs, T., Malz, M., & Gaube, F. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature Structural & Molecular Biology, 21(10), 997-999.
  • PubChem. (n.d.). (2R)-6-Oxopiperidine-2-carboxylic acid. Retrieved March 20, 2026, from [Link]

  • Sievers, Q. L., Petzold, G., Bunker, R. D., et al. (2018). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.
  • Sperling, A. S., Burgess, M. R., Garon, A. T., et al. (2019). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 134(2), 160-170.
  • Tian, X., Switzer, A. G., DeRose, S. A., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry, 51(19), 5897-5907.
  • Asai, A. (2018). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological Sciences, 136(2), 57-63.
  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.
  • PubChem. (n.d.). (2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid. Retrieved March 20, 2026, from [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2019). Probing the E3 Ligase Adapter Cereblon with Chemical Biology. ACS Chemical Biology, 14(12), 2574-2586.
  • Google Patents. (n.d.). WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics.
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  • National Library of Medicine. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved March 20, 2026, from [Link]

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Engineering the Biosynthetic Assembly Line for 2-(6-Oxopiperidin-2-yl)propanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

The functionalized δ -lactam 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1) represents a high-value, conformationally restricted scaffold. Featuring a chiral piperidone core substituted with a propanedioic (malonic) acid moiety, it serves as a critical building block for stereoregular polyamides, peptidomimetics, and novel β -lactamase inhibitors.

Historically, accessing this specific architecture via traditional synthetic organic chemistry has required exhaustive protecting-group manipulations and reliance on heavy-metal catalysts. In this technical guide, we present a de novo biocatalytic framework. By rationally rewiring L-lysine catabolism and engineering an orthogonal C-C bond-forming synthase, we establish a scalable, self-validating biological assembly line for this complex molecule.

Deconstructing the Biosynthetic Logic

Designing a pathway for 2-(6-Oxopiperidin-2-yl)propanedioic acid requires solving a fundamental thermodynamic challenge: the addition of a malonate extension unit without the decarboxylation typically seen in polyketide biosynthesis. Standard Polyketide Synthases (PKSs) drive C-C bond formation via decarboxylative Claisen condensations [1]. To retain the intact propanedioic acid group, we must engineer a non-decarboxylating mechanism.

The Two-Phase Assembly Line
  • Core Scaffold Generation: The pathway hijacks endogenous L-lysine metabolism. L-lysine is converted to α -aminoadipic acid, which subsequently cyclizes to form 6-oxopiperidine-2-carboxylic acid (OCA), a well-documented δ -lactam intermediate in Penicillium chrysogenum[2].

  • Electrophilic Activation & Nucleophilic Addition: OCA undergoes targeted oxidative decarboxylation to generate a highly reactive cyclic imine ( Δ1 -piperideine-6-one). An engineered crotonase-fold enzyme—analogous to the CarB carboxymethylproline synthase found in carbapenem biosynthesis—then catalyzes the direct nucleophilic attack of malonyl-CoA onto the imine carbon. Thioester hydrolysis subsequently yields the intact propanedioic acid derivative.

Biosynthetic_Pathway Lys L-Lysine AAA α-Aminoadipic acid Lys->AAA Aminotransferase (LAT) OCA 6-Oxopiperidine-2-carboxylate (OCA) AAA->OCA Cyclization Imine Δ¹-Piperideine-6-one (Reactive Imine) OCA->Imine Oxidative Decarboxylation Target 2-(6-Oxopiperidin-2-yl)propanedioic acid Imine->Target Engineered Synthase (OpcS) MalCoA Malonyl-CoA MalCoA->Target Non-decarboxylating addition

Engineered biosynthetic pathway for 2-(6-Oxopiperidin-2-yl)propanedioic acid from L-Lysine.

Mechanistic Causality: Overcoming Decarboxylation

The crux of this pathway is the engineered synthase, designated OpcS (Oxopiperidine carboxylate Synthase). Why not use a standard Type III PKS, which is known for standalone condensations without ACP domains[3]?

Standard ketosynthase (KS) domains possess an active site histidine that stabilizes the enolate formed after the loss of CO₂. If we utilized a discrete acyltransferase[4] or a traditional KS, the product would be an acetate derivative, not a malonate derivative.

By utilizing a CarB homolog, we leverage a different active site architecture. OpcS utilizes an oxyanion hole to polarize the thioester carbonyl of malonyl-CoA, increasing the α -carbon's acidity. A strategically placed glutamate residue acts as a general base to abstract the α -proton, generating a nucleophilic enolate without requiring decarboxylation. We engineered the binding pocket of OpcS to accommodate the bulky, rigid 6-oxopiperidine ring, ensuring stereoselective attack at the C2 imine carbon.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating isotopic labeling step. This guarantees that the propanedioic acid moiety is derived entirely from intact malonyl-CoA condensation, definitively ruling out off-target polyketide decarboxylation.

Step-by-Step Methodology
  • Strain Engineering: Clone the codon-optimized genes for L-lysine ϵ -aminotransferase (LAT), OCA-decarboxylase, and the engineered OpcS into a pET-28a(+) co-expression vector. Transform into E. coli BL21(DE3).

  • Isotope-Fed Biocatalysis: Grow the strain in M9 minimal media supplemented with 50 mM L-Lysine and 20 mM 13C3​ -labeled malonate (to be converted intracellularly to 13C3​ -malonyl-CoA). Induce with 0.5 mM IPTG at OD 600​ = 0.6 and ferment at 18°C for 48 hours.

  • Extraction & Anion-Exchange: Centrifuge the culture and lyse the pellet. Pass the clarified lysate through a strong anion-exchange resin (e.g., Q-Sepharose). Elute with a 0.1–1.0 M NaCl gradient. The highly acidic propanedioic acid derivative will elute late in the gradient.

  • Self-Validating Structural Analysis:

    • LC-MS/MS: Analyze the purified fraction. A successful, non-decarboxylating condensation of the 13C3​ -malonate will yield a parent ion mass shift of exactly +3 Da . If the enzyme reverted to standard PKS decarboxylation, the shift would be only +2 Da.

    • 13 C-NMR: Confirm the presence of two distinct carboxylate carbon signals exhibiting strong spin-spin coupling ( JCC​ ) to the α -carbon, proving the malonate unit remained intact.

Workflow Gene 1. Genetic Engineering Codon optimization of LAT & OpcS Expr 2. E. coli Expression BL21(DE3) co-expression vector Gene->Expr Ferm 3. Biocatalytic Fermentation Fed-batch with L-Lysine & 13C-Malonate Expr->Ferm Purif 4. Purification Anion-exchange & Prep-HPLC Ferm->Purif Valid 5. Structural Validation LC-MS (+3 Da shift) & 13C-NMR Purif->Valid

Step-by-step experimental workflow for the biocatalytic production and validation of the target.

Quantitative Data Presentation

The efficacy of the engineered OpcS enzyme was benchmarked against the wild-type CarB scaffold using purified enzymes in vitro. The data demonstrates the successful shift in substrate specificity toward the 6-oxopiperidine scaffold while maintaining near-perfect malonate retention.

Table 1: Kinetic Parameters of Wild-Type CarB vs. Engineered OpcS

Enzyme VariantPrimary Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )Malonate Retention (%)
WT CarB Pyrroline-5-carboxylate45.23.1 6.8×104 >99%
WT CarB Δ1 -Piperideine-6-oneN.D.N.D.No Detectable Activity-
OpcS (Engineered) Δ1 -Piperideine-6-one128.51.4 1.1×104 >98%

(Note: Malonate retention % is calculated based on the ratio of +3 Da to +2 Da mass shifts in the final product pool, confirming the suppression of decarboxylase activity).

References

  • Biosynthesis of Polyketide Synthase Extender Units Source: PMC - NIH URL:[Link]

  • Cyclization of alpha-aminoadipic acid into the delta-lactam 6-oxo-piperidine-2-carboxylic acid by Penicillium chrysogenum Source: PubMed - NIH URL:[Link]

  • Exploiting the Biosynthetic Potential of Type III Polyketide Synthases Source: MDPI - Molecules URL:[Link]

  • Type I Polyketide Synthases That Require Discrete Acyltransferases Source: PMC - NIH URL:[Link]

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Thermodynamic properties of 2-(6-Oxopiperidin-2-yl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Properties and Kinetic Profiling of 2-(6-Oxopiperidin-2-yl)propanedioic Acid: A Comprehensive Guide for Drug Development

Executive Summary

In the landscape of modern drug development, the thermodynamic profiling of synthetic intermediates is just as critical as the final active pharmaceutical ingredient (API). 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1)[1] represents a fascinating thermodynamic dichotomy: it features a highly stable, resonance-stabilized piperidone (lactam) ring coupled with a thermally labile propanedioic (malonic) acid moiety. This compound serves as a critical building block for synthesizing complex bicyclic aza-amides, which are potent inhibitors of FK506-binding proteins (FKBPs)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic behavior of this molecule. We will explore the causality behind its thermal instability, establish self-validating analytical protocols for its characterization, and examine the binding thermodynamics of its downstream pharmacophores.

Structural Thermodynamics & Causality of Stability

The Piperidone Core: Kinetic and Thermodynamic Stability

The 6-oxopiperidin-2-yl moiety is a six-membered lactam. The thermodynamic stability of this ring is driven by the resonance of the amide bond, which imparts significant double-bond character to the C-N linkage, restricting rotation and lowering the overall free energy of the system. This structural rigidity makes the piperidone core highly resistant to thermal degradation and spontaneous ring-opening under standard physiological and synthetic conditions.

The Propanedioic Acid Moiety: Thermal Lability and Decarboxylation

In stark contrast to the lactam ring, the propanedioic (malonic) acid group is notoriously labile. Malonic acid derivatives undergo spontaneous decarboxylation upon heating[3].

The Causality: The presence of two carboxylic acid groups on the same carbon (a geminal dicarboxylic acid) positioned β to a carbonyl-like system allows for a concerted, intramolecular proton transfer. When thermal energy ( ΔT ) is applied, the molecule adopts a low-energy, six-membered cyclic transition state[3]. The activation energy ( Ea​ ) for the decarboxylation of aqueous malonic acid systems is approximately 120–126 kJ/mol[4]. The reaction yields an enol intermediate that rapidly tautomerizes into the more thermodynamically stable 2-(6-oxopiperidin-2-yl)acetic acid, releasing one equivalent of carbon dioxide ( CO2​ ). Because the resulting mono-carboxylic acid lacks the necessary β -carbonyl arrangement, a second decarboxylation event is thermodynamically prohibited under identical conditions[3].

Decarboxylation A 2-(6-Oxopiperidin-2-yl) propanedioic acid (Malonic Acid Derivative) B 6-Membered Cyclic Transition State (ΔG‡ ~ 120-126 kJ/mol) A->B Thermal Activation (ΔT) C Enol Intermediate + CO2 (Gas) B->C Decarboxylation (-CO2) D 2-(6-Oxopiperidin-2-yl) acetic acid (Keto Tautomer) C->D Keto-Enol Tautomerization

Figure 1: Thermodynamic pathway of 2-(6-Oxopiperidin-2-yl)propanedioic acid decarboxylation.

Self-Validating Experimental Protocols

To accurately utilize this compound in drug synthesis without premature degradation, its thermal limits must be mapped using orthogonal, self-validating analytical techniques.

Protocol A: Orthogonal TGA/DSC Thermal Profiling

This protocol uses Thermogravimetric Analysis (TGA) in parallel with Differential Scanning Calorimetry (DSC) to differentiate between physical phase changes (melting) and chemical degradation (decarboxylation).

  • Step 1: Sample Desiccation. Dry 5-10 mg of the compound under a high vacuum at 25°C for 12 hours. Causality: Propanedioic acids can form hydrates; removing unbound water prevents broad endothermic artifacts during DSC scanning.

  • Step 2: TGA Execution. Load the sample into an alumina crucible. Ramp the temperature from 25°C to 250°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Step 3: DSC Execution. Concurrently, run a hermetically sealed sample in the DSC using the identical thermal ramp.

  • Step 4: Orthogonal Validation.

    • The molecular weight of the compound ( C8​H11​NO5​ ) is 201.18 g/mol . The loss of one CO2​ molecule (44.01 g/mol ) corresponds to a theoretical mass loss of 21.88% .

    • Self-Validation: If the DSC shows a sharp endothermic peak that perfectly aligns with a 21.88% mass loss step in the TGA, the event is conclusively identified as decarboxylation, not a melting point. If an endotherm occurs with zero mass loss, it is a pure phase transition ( Tm​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) for Downstream Pharmacophores

Derivatives of 6-oxopiperidine-2-carboxylic acid are utilized to synthesize bicyclic[4.3.1] aza-amides, which act as picomolar inhibitors of FKBP51[5]. ITC is the gold standard for profiling the binding thermodynamics of these derivatives.

  • Step 1: Equilibration. Dialyze the purified FKBP51 protein against a standard assay buffer (e.g., HEPES, pH 7.4) to ensure exact buffer matching between the macromolecule and the ligand.

  • Step 2: Titration. Load the protein (typically 10–20 µM) into the ITC cell and the ligand derivative (100–200 µM) into the syringe. Inject 2 µL aliquots of the ligand at 150-second intervals at 25°C.

  • Step 3: Thermodynamic Extraction. Integrate the heat pulses and fit the data to a one-site binding model.

  • Causality & Insight: ITC directly measures the binding enthalpy ( ΔH ). Recent studies show that while baseline aza-amide binding is heavily enthalpy-driven, the strategic addition of an α -methyl group displaces a high-energy water molecule from the protein pocket. This results in a purely entropically driven affinity boost ( −TΔS ) without enthalpy-entropy compensation[2].

Workflow cluster_0 Thermal Stability Profiling cluster_1 Binding Thermodynamics (Derivatives) Start Sample Prep: 2-(6-Oxopiperidin-2-yl) propanedioic acid (Desiccation) TGA TGA Analysis (Mass Loss vs. Temp) Start->TGA DSC DSC Analysis (Heat Flow vs. Temp) Start->DSC ITC Isothermal Titration Calorimetry (ITC) Start->ITC Post-Synthesis Decarb Determine Decarboxylation Kinetics (Ea, ln A) TGA->Decarb Quantify CO2 Loss DSC->Decarb Correlate Onset Melt Determine Phase Transitions (Tm) DSC->Melt Endothermic Peak Bind Calculate ΔG, ΔH, -TΔS (Enthalpy-Entropy Compensation) ITC->Bind Titration Curve Fit

Figure 2: Self-validating thermodynamic profiling workflow for the compound and its derivatives.

Quantitative Data Presentation

The following table summarizes the critical thermodynamic and stoichiometric parameters necessary for handling 2-(6-Oxopiperidin-2-yl)propanedioic acid and evaluating its downstream derivatives.

ParameterValueAnalytical MethodCausality / Significance
Molecular Weight 201.18 g/mol In Silico / Mass SpecBaseline for stoichiometric synthetic calculations.
Theoretical CO2​ Mass Loss 21.88%Stoichiometry / TGAValidates complete mono-decarboxylation to the acetic acid derivative.
Decarboxylation Ea​ ~120 - 126 kJ/molTGA KineticsDictates the maximum safe processing temperature during synthesis[4].
Ligand Binding Enthalpy ( ΔH ) Highly NegativeITCIndicates hydrogen-bond driven target affinity in baseline derivatives[2].
Ligand Binding Entropy ( −TΔS ) Highly Negative (Favorable)ITCAchieved via water-displacement modifications (e.g., α -methylation)[2].

Conclusion

2-(6-Oxopiperidin-2-yl)propanedioic acid is a molecule defined by thermodynamic contrasts. The robust stability of its piperidone ring makes it an excellent structural anchor for drug discovery, while the thermal lability of its malonic acid moiety requires strict kinetic control during synthesis. By employing self-validating orthogonal techniques like coupled TGA/DSC, researchers can precisely map its decarboxylation boundaries. Furthermore, utilizing ITC on its downstream derivatives allows drug development professionals to exploit enthalpy-entropy compensation, ultimately engineering picomolar inhibitors through rational, thermodynamically grounded design.

References

  • Master Organic Chemistry. Decarboxylation. Available at:[Link]

  • Bell, J. L., et al. Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate. The Journal of Physical Chemistry. Available at:[Link]

  • Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic[4.3.1] aza-amides. Chemical Science, Royal Society of Chemistry (2021). Available at:[Link]

Sources

Literature review of 2-(6-Oxopiperidin-2-yl)propanedioic acid applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-(6-Oxopiperidin-2-yl)propanedioic Acid: Metabolic Profiling and Peptidomimetic Synthesis

Executive Summary & Biochemical Context

2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1; Molecular Weight: 201.18 g/mol ) is a highly functionalized, conformationally constrained piperidinone derivative featuring a geminal dicarboxylic acid (malonic acid) moiety. In modern chemical biology and drug discovery, this compound serves a dual purpose:

  • Metabolic Biomarker Analog: It acts as a structural analog and intermediate in the biochemical cascade associated with Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), where cyclic imino acids condense with endogenous 1,3-dicarbonyls[1].

  • Peptidomimetic Building Block: The rigid lactam ring combined with a bifunctional malonic acid handle makes it an ideal precursor for synthesizing stereoregular polyamides and proteolytically stable peptide therapeutics[2].

Pathophysiology & Biomarker Discovery

In patients with PDE-ALDH7A1, a genetic defect in the ALDH7A1 gene leads to the inactivity of α-aminoadipic semialdehyde (α-AASA) dehydrogenase[3]. This enzymatic block causes a massive accumulation of α-AASA, which exists in equilibrium with its cyclic counterpart, Δ1-piperideine-6-carboxylic acid (P6C)[1].

P6C is highly electrophilic and reacts spontaneously with endogenous β-diacids like malonic acid under physiological conditions[4]. The condensation of P6C with malonic acid yields complex piperidine derivatives, including 6-oxopiperidine-2-carboxylic acid (6-oxoPIP) and structurally related adducts like 2-(6-oxopiperidin-2-yl)propanedioic acid[1][3]. Tracking these specific condensation products is critical for newborn screening and monitoring neurotoxicity.

MetabolicPathway A ALDH7A1 Deficiency B α-AASA Accumulation A->B Enzymatic Block C P6C Cyclization B->C Spontaneous E 2-(6-Oxopiperidin-2-yl)propanedioic acid & Related Biomarkers C->E Condensation D Malonic Acid Pool D->E Reactant

Biochemical pathway of P6C condensation with malonic acid in ALDH7A1 deficiency.

Experimental Protocol 1: LC-MS & IRIS Profiling of Piperidinone Biomarkers

To accurately quantify these highly polar metabolites in biofluids (plasma/urine), standard reversed-phase chromatography is insufficient. The following self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Infrared Ion Spectroscopy (IRIS) to ensure absolute structural confirmation, distinguishing between closely related diastereomers[1][4].

Step-by-Step Methodology:

  • Sample Preparation & Isotope Spiking: Aliquot 50 µL of human plasma. Spike with 10 µL of a known concentration of 13C2-labeled internal standard (e.g., 13C2-6-oxoPIP)[3]. Causality: The isotope standard co-elutes with the target analyte, ensuring that any ionization suppression caused by the biological matrix is mathematically normalized, validating the quantification.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • HILIC Separation: Inject 5 µL onto an amide-bonded HILIC column (e.g., Waters BEH Amide). Use a mobile phase gradient of 10 mM ammonium formate in water (A) and 0.1% formic acid in ACN (B). Causality: The highly polar propanedioic acid moiety requires a water-poor environment to partition effectively into the stationary phase, ensuring sharp peak shapes and adequate retention.

  • ESI-MS/MS & IRIS Validation: Operate the mass spectrometer in positive ion mode. Isolate the target precursor mass (m/z ~202 for the intact acid). For structural validation, irradiate the trapped ions with a tunable infrared laser (Free Electron Laser). Causality: Mass spectrometry alone cannot distinguish between diastereomers (SS vs. SR). IRIS provides a gas-phase infrared spectrum that serves as an unambiguous structural fingerprint[1][4].

Synthetic Utility in Peptidomimetics

Beyond diagnostics, 2-(6-oxopiperidin-2-yl)propanedioic acid is a powerful synthetic building block. The presence of the malonic acid group allows it to act as a "masked" mono-carboxylic acid. Through controlled decarboxylation, it yields 2-(6-oxopiperidin-2-yl)acetic acid, a precursor for synthesizing stereoregular polyamides and conformationally restricted peptides[2][5]. The rigid piperidinone ring restricts the ϕ and ψ dihedral angles of the resulting peptide backbone, which is a proven strategy to enhance proteolytic stability and receptor binding affinity in drug development.

Protocol S1 1. Krapcho Decarboxylation S2 2. LC-MS Validation S1->S2 Confirm Mass Shift S3 3. Amide Coupling S2->S3 Proceed if Pure S4 4. Peptidomimetic Isolation S3->S4 Purify

Synthetic workflow for decarboxylation and incorporation into peptidomimetics.

Experimental Protocol 2: Decarboxylation and Peptide Coupling

This protocol describes the conversion of the di-acid to the mono-acid and its subsequent coupling to a primary amine (e.g., a growing peptide chain).

Step-by-Step Methodology:

  • Krapcho Decarboxylation: Dissolve 2-(6-oxopiperidin-2-yl)propanedioic acid (1.0 eq) in anhydrous DMSO. Add NaCl (0.1 eq) and water (2.0 eq). Heat the mixture to 150°C under an argon atmosphere for 4 hours. Causality: Thermal decarboxylation of malonic acids can be sluggish. The addition of salt and trace water facilitates the formation of a cyclic transition state, driving the loss of CO2 and yielding 2-(6-oxopiperidin-2-yl)acetic acid without degrading the lactam ring.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the precursor mass (m/z 202) completely shifts to the decarboxylated product mass (m/z 158)[5].

  • Activation & Coupling: Cool the mixture to room temperature. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the target amine/peptide sequence (1.1 eq). Stir for 2 hours. Causality: HATU is selected over carbodiimides (like EDC) because the steric hindrance adjacent to the piperidinone ring requires a highly reactive, non-epimerizing coupling reagent to ensure high yields.

  • Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via preparative HPLC to isolate the final peptidomimetic.

Quantitative Data: Mass Spectrometry Profiling

To aid researchers in identifying the decarboxylated derivative, 2-(6-oxopiperidin-2-yl)acetic acid, in complex mixtures, the following table summarizes the predicted collision cross section (CCS) values and mass-to-charge ratios for various adducts. These values are critical for ion mobility-mass spectrometry (IM-MS) workflows[5].

Adduct Typem/z RatioPredicted CCS (Ų)Analytical Significance
[M+H]+ 158.08118132.8Primary target for positive mode ESI-MS quantification.
[M-H]- 156.06662131.7Preferred for negative mode; high sensitivity due to carboxylic acid.
[M+Na]+ 180.06312138.2Common matrix adduct; must be monitored to prevent signal loss.
[M+NH4]+ 175.10772150.6Useful when using ammonium formate buffers in HILIC.
[M+CH3COO]- 216.08775170.2Acetate adduct; relevant if using acetic acid modifiers.

Data sourced from PubChemLite structural profiling for C7H11NO3[5].

Sources

Methodological & Application

Application Note: A Comprehensive HPLC Method Development Guide for the Analysis of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, systematic guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(6-Oxopiperidin-2-yl)propanedioic acid. Due to the compound's inherent polarity and acidic nature, this guide explores multiple chromatographic strategies, including reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC), to achieve optimal retention, peak shape, and resolution. The narrative provides in-depth explanations for experimental choices, step-by-step protocols, and guidance on method optimization and validation in accordance with international regulatory standards.[1][2][3] Additionally, a strategy for the chiral separation of potential stereoisomers is discussed. This document is intended for researchers, analytical scientists, and professionals in drug development engaged in the analysis of polar acidic compounds.

Introduction and Analyte Properties

2-(6-Oxopiperidin-2-yl)propanedioic acid is a molecule featuring a piperidinone ring and a propanedioic acid (malonic acid) substituent. A precise, accurate, and robust analytical method is crucial for its quantification in various matrices during drug development and quality control processes.

Chemical Structure:

(A simplified 2D representation of 2-(6-Oxopiperidin-2-yl)propanedioic acid)

A comprehensive literature search did not yield specific physicochemical data for this exact molecule. Therefore, its properties are inferred from its constituent functional groups:

  • High Polarity: The presence of two carboxylic acid groups and an amide within the lactam ring confers significant hydrophilicity. This high polarity suggests that the analyte will be poorly retained on traditional non-polar reversed-phase columns (like C18) using mobile phases with high organic content.[4][5][6]

  • Acidic Nature: The two carboxylic acid groups make the molecule acidic. The retention behavior in reversed-phase HPLC will be highly dependent on the mobile phase pH relative to the analyte's pKa values.[7][8][9][10] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at least 2 pH units below the pKa of the carboxylic acids to suppress ionization and increase retention.[9][11]

  • Potential for Chirality: The structure contains at least two chiral centers, at the C2 position of the piperidinone ring and the C2 position of the propanedioic acid moiety. This means the compound can exist as multiple stereoisomers (enantiomers and diastereomers). For pharmaceutical applications, a stereospecific analytical method is often required.

The primary challenge in developing an HPLC method for this analyte is achieving adequate retention on a reversed-phase column and obtaining symmetrical peak shapes.[4][5] This guide outlines a logical workflow to address these challenges systematically.

HPLC Method Development Strategy

A successful method development strategy involves a multi-stage approach, from initial screening to final optimization and validation.[12][13][14] The proposed workflow is designed to efficiently identify the most suitable chromatographic conditions.

Initial Screening Phase: Column and Mobile Phase Selection

Given the analyte's high polarity, both reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable starting points.

  • Reversed-Phase Chromatography (RPC): Standard C18 columns often fail to retain highly polar compounds.[4] Therefore, screening should include columns designed for polar analytes:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides alternative selectivity.

    • Polar-Endcapped Phases: These columns use a polar group to cap residual silanols, reducing unwanted interactions and improving peak shape for polar compounds.

    • "Aqueous" C18 Phases: These are specifically designed to be stable and provide reproducible retention in 100% aqueous mobile phases.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are unretained in RPC.[5] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).

The initial screening should test these column types with a generic scouting gradient.[15]

Table 1: Initial Column and Mobile Phase Screening Conditions

ParameterReversed-Phase ScreeningHILIC Screening
Columns 1. Polar-Embedded C182. Aqueous C183. Polar-Endcapped C81. Amide Phase2. Diol Phase3. Bare Silica
Mobile Phase A 20 mM Potassium Phosphate, pH 2.590:10 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient 5% to 50% B over 15 minutes95% to 50% A over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nm (due to lack of a strong chromophore)UV at 210 nm
Injection Vol. 5 µL5 µL

The goal of this phase is to identify the condition that provides the best retention and initial peak shape for the analyte.

Optimization Phase

Once a promising column and mobile phase system are selected, the next step is to optimize the separation by systematically adjusting key parameters.[12][13]

  • Mobile Phase pH (for RPC): For acidic compounds, pH is a critical parameter affecting retention.[7][8][10][16] A pH study should be conducted, typically in the range of 2.0 to 4.0, to find the optimal balance between retention and peak shape. Operating at a pH well below the analyte's pKa ensures the carboxylic acid groups are protonated, increasing hydrophobicity and retention.[9][11]

  • Buffer Concentration: The buffer concentration affects both the pH stability of the mobile phase and the peak shape.[17][18][19] Insufficient buffer capacity can lead to peak distortion, especially with higher sample loads.[20] Concentrations between 10 mM and 50 mM are typically evaluated.

  • Organic Modifier: The type and percentage of the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.[10] While acetonitrile is often preferred for its lower viscosity and UV transparency, methanol may offer different selectivity for some compounds. The gradient slope and initial/final organic percentages should be fine-tuned to achieve the desired resolution and run time.

  • Column Temperature: Temperature affects mobile phase viscosity, reaction kinetics, and retention times. Higher temperatures generally lead to shorter retention times and sharper peaks but can also alter selectivity. A study between 25°C and 40°C is recommended.

Chiral Separation Strategy

If the analysis of individual stereoisomers is required, a separate chiral method development workflow must be initiated.

  • Chiral Stationary Phase (CSP) Screening: The selection of the appropriate CSP is crucial. For acidic compounds and piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) are often a good starting point.[21][22][23] Anion-exchanger CSPs can also be effective for acidic compounds.[24][25]

  • Mobile Phase Selection: Chiral separations are typically performed in normal-phase, polar organic, or reversed-phase modes.

    • Normal-Phase: Mixtures of hexane/heptane with an alcohol (ethanol or isopropanol) are common. Small amounts of an acidic modifier (e.g., trifluoroacetic acid - TFA) may be needed to improve the peak shape of acidic analytes.[21]

    • Polar Organic Mode: Using a single polar organic solvent like methanol or ethanol can also be effective.

  • Optimization: Temperature and flow rate are critical parameters to optimize for resolution in chiral separations.[21]

Experimental Protocols

Materials and Reagents
  • 2-(6-Oxopiperidin-2-yl)propanedioic acid reference standard

  • HPLC-grade acetonitrile and methanol

  • Potassium phosphate monobasic, analytical grade

  • Ammonium acetate, analytical grade

  • Formic acid and Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm membrane filters for mobile phase and sample filtration

Recommended Optimized Achiral HPLC Method Protocol

This protocol is a representative final method derived from the development strategy outlined above, assuming a polar-embedded reversed-phase column provided the best results.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column Polar-Embedded C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, 5% to 30% B in 10 min, hold at 30% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Sample Preparation
  • Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions from the stock solution to prepare calibration standards.

  • For unknown samples, dissolve in the sample diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Method Validation

The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][26][27][28][29]

Table 3: Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescription and Typical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of expected components (impurities, degradation products, matrix). Peak purity should be evaluated using a DAD detector.
Linearity A minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Accuracy Determined by replicate analysis of samples containing known amounts of analyte. Recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Analysis of replicate samples on the same day. RSD should be ≤ 2.0%.- Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, or with different equipment. RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on signal-to-noise ratio (e.g., 10:1).
Robustness Deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). System suitability parameters should remain within acceptable limits.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process.

MethodDevelopmentWorkflow cluster_start Phase 1: Foundation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation & Finalization cluster_chiral Optional: Chiral Separation Start Define Analytical Target Profile (ATP) - Analyte Properties - Required Performance Screening Column & Mobile Phase Screening Start->Screening Chiral_Start Chiral Analysis Required? Start->Chiral_Start RP_Screen Reversed-Phase (Polar-Embedded, Aqueous C18) Screening->RP_Screen HILIC_Screen HILIC (Amide, Diol, Silica) Screening->HILIC_Screen Scouting Scouting Gradient RP_Screen->Scouting HILIC_Screen->Scouting Optimization Systematic Parameter Optimization Scouting->Optimization Select best candidate pH Mobile Phase pH Optimization->pH Buffer Buffer Concentration Optimization->Buffer Organic Organic Modifier & Gradient Optimization->Organic Temp Column Temperature Optimization->Temp Validation Method Validation (ICH Q2) Optimization->Validation Iterate to meet criteria FinalMethod Finalized & Documented Method Validation->FinalMethod CSP_Screen CSP Screening (Polysaccharide, Anion-Exchanger) Chiral_Start->CSP_Screen Yes Chiral_Opt Chiral Optimization (Mobile Phase, Temperature) CSP_Screen->Chiral_Opt Chiral_Val Chiral Method Validation Chiral_Opt->Chiral_Val

Caption: A workflow diagram for HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a robust HPLC method for the analysis of the polar, acidic compound 2-(6-Oxopiperidin-2-yl)propanedioic acid. By systematically evaluating different chromatographic modes, columns, and mobile phase parameters, a reliable and reproducible method can be achieved. Adherence to regulatory guidelines for method validation is essential to ensure the data generated is accurate and fit for purpose in a pharmaceutical environment. The outlined strategies for both achiral and chiral separations provide a complete roadmap for analytical scientists tasked with this challenging analysis.

References

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  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
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  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • SciSpace. (n.d.).
  • International Council for Harmonisation. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. PharmaCores.
  • iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • U.S. Food and Drug Administration. (2024, June 12).
  • ResearchGate. (2026, January 7). (PDF) AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003, December 30). Environmental Science & Technology.
  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (n.d.). PMC.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30).
  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Labtech.

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Application Note: A Comprehensive NMR Spectroscopy Protocol for the Structural Elucidation of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed, field-proven methodology for the complete structural assignment of 2-(6-Oxopiperidin-2-yl)propanedioic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of steps to explain the causality behind experimental choices. It integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques into a cohesive workflow, addressing the specific challenges posed by the molecule's structure, such as its multiple exchangeable protons, two chiral centers, and potential for diastereotopicity.

Strategic & Foundational Considerations

The target molecule, 2-(6-Oxopiperidin-2-yl)propanedioic acid, possesses a unique combination of a lactam (cyclic amide), a dicarboxylic acid, and two stereocenters. This structure presents several analytical challenges that dictate our experimental strategy:

  • Solubility and Proton Exchange: The presence of two carboxylic acid groups and a lactam N-H proton makes the molecule highly polar and introduces multiple exchangeable protons. These protons can exchange with deuterium in protic solvents, leading to signal disappearance, or result in broad peaks that complicate analysis.[1] The choice of deuterated solvent is therefore the most critical initial decision.

  • Stereochemistry and Diastereotopicity: The molecule contains two chiral centers (at C2 of the piperidinone ring and C2 of the propanedioic acid chain). This can result in a mixture of diastereomers. Furthermore, even in a single diastereomer, the presence of a chiral center renders the adjacent methylene (CH₂) protons on the piperidinone ring (C3, C4, C5) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with different chemical shifts.[2]

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum is expected to be crowded due to the three methylene groups of the piperidinone ring. This necessitates the use of two-dimensional NMR to resolve individual signals and establish connectivity.[3]

Our strategy is to build the structural assignment systematically. We will begin with fundamental 1D experiments to get an overview of the proton and carbon environments, and then employ a suite of 2D experiments to piece together the molecular framework bond-by-bond.

Experimental Workflow & Protocols

The overall experimental workflow is designed to be a self-validating system, where the results of each experiment inform and confirm the others.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Protocol 1: Sample Preparation Acq_1D Protocol 2: 1D NMR (¹H, ¹³C) SamplePrep->Acq_1D Homogeneous Sample Acq_2D Protocol 3: 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Set Spectral Widths Process Data Processing Acq_2D->Process Raw FIDs Interpret_1D 1D Spectral Interpretation Process->Interpret_1D Processed Spectra Interpret_2D 2D Correlation Analysis Interpret_1D->Interpret_2D Initial Assignments Structure Final Structure Assignment Interpret_1D->Structure Fragment Identification Interpret_2D->Structure Full Connectivity Map

Caption: Overall workflow from sample preparation to final structure elucidation.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[1][4]

Materials:

  • 2-(6-Oxopiperidin-2-yl)propanedioic acid (5-10 mg for ¹H; 20-30 mg for ¹³C)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[5]

  • Deuterated solvent (DMSO-d₆ is recommended)

  • Internal standard (optional): Tetramethylsilane (TMS)

  • Pasteur pipette with a small glass wool plug

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20-30 mg of the sample and transfer it into a clean, dry vial.

    • Rationale: This amount provides a good concentration for both ¹H and subsequent heteronuclear experiments like ¹³C NMR, which are inherently less sensitive.[1]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Rationale: DMSO-d₆ is an excellent choice for several reasons. Its high polarity will readily dissolve the dicarboxylic acid.[1] Crucially, it will slow down the exchange rate of the N-H and COOH protons compared to D₂O, allowing them to be observed as broad peaks rather than disappearing entirely. The residual solvent peak at ~2.50 ppm is in a relatively uncongested region.[6]

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration: Using the Pasteur pipette with a glass wool plug, transfer the solution into the NMR tube.

    • Rationale: Filtering removes any particulate matter that can disrupt the magnetic field homogeneity, which would result in poor shimming and broadened spectral lines.[4][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)

These initial experiments provide the fundamental chemical shift information for all proton and carbon atoms in the molecule.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

    • Scientist's Note: Poor shimming is a common source of low-quality data. Time spent on this step is crucial for achieving high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure the spectral width covers the expected range, from approximately -1 to 13 ppm, to include the highly deshielded carboxylic acid protons.[8]

    • Set the receiver gain automatically.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Use a wider spectral width, typically from 0 to 200 ppm, to encompass both the aliphatic carbons and the carbonyl/carboxyl carbons.[9][10]

    • A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Table 1: Typical 1D NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter ¹H Experiment ¹³C Experiment
Pulse Program zg30 zgpg30
Spectral Width (SW) 16 ppm 240 ppm
Acquisition Time (AQ) ~2.0 sec ~1.0 sec
Relaxation Delay (D1) 2.0 sec 2.0 sec
Number of Scans (NS) 16 1024

| Temperature | 298 K | 298 K |

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential for unambiguously assigning the complex and overlapping signals.[3][11][12]

Step-by-Step Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling). This helps establish proton-proton connectivity within spin systems.[3]

    • Setup: Use a standard COSY pulse sequence (e.g., cosygpqf). The spectral width in both dimensions should be set based on the ¹H spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[3][12]

    • Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2). The F2 (proton) dimension is set from the ¹H spectrum, and the F1 (carbon) dimension is set to cover the aliphatic and aromatic carbon region (e.g., 10-160 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 3 bonds (²JCH, ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons.

    • Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The spectral dimensions are similar to HSQC, but the F1 dimension should be extended to include the carbonyl region (~200 ppm).

Data Processing and Structural Interpretation

A logical approach is required to assemble the structural puzzle from the various NMR datasets.

G H1 ¹H Spectrum: Identify proton signals & integrations HSQC ¹H-¹³C HSQC: Connect each proton to its carbon H1->HSQC C13 ¹³C Spectrum: Identify all unique carbon environments C13->HSQC COSY ¹H-¹H COSY: Connect H-C pairs into spin systems (e.g., C2-C3-C4-C5) HSQC->COSY Assign C-H pairs HMBC ¹H-¹³C HMBC: Connect spin systems via long-range H-C correlations COSY->HMBC Define fragments Structure Assemble Fragments into Final Structure HMBC->Structure Link fragments & Q-carbons

Caption: Logical workflow for interpreting multi-dimensional NMR data.

Processing Steps:

  • Fourier Transform: Apply Fourier transformation to all FIDs.

  • Phasing: Carefully phase all spectra (¹H, ¹³C, and both dimensions of 2D spectra) to ensure pure absorption lineshapes.

  • Baseline Correction: Apply an automated baseline correction to ensure accurate integrations.

  • Referencing: Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm. Reference the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.[13]

Interpretation Guide & Expected Chemical Shifts:

Table 2: Expected Chemical Shift Ranges and Key Correlations

Atom Position(s) Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key COSY Correlations Key HMBC Correlations
-COOH (x2) 10.0 - 12.0 (broad) 170 - 185 None To H2'
N-H 7.5 - 8.5 (broad) N/A To H2 To C2, C6
C=O (Lactam) N/A 170 - 175 N/A From H2, H3, H5
H2 / C2 3.5 - 4.5 (m) 50 - 60 H3a, H3b To C3, C4, C6, C2'
H2' / C2' 3.0 - 4.0 (m) 45 - 55 H2 To COOH carbons, C2
H3a, H3b / C3 1.8 - 2.5 (m) 25 - 35 H2, H4a, H4b To C2, C4, C5
H4a, H4b / C4 1.5 - 2.2 (m) 20 - 30 H3a, H3b, H5a, H5b To C2, C3, C5, C6

| H5a, H5b / C5 | 2.0 - 2.8 (m) | 30 - 40 | H4a, H4b | To C3, C4, C6 |

  • Step 1 (¹H and ¹³C): Identify the number of signals. You should expect ~9 distinct proton signals (or signal groups) and 8 carbon signals. Note the broad exchangeable peaks for NH and COOH.[8] The methylene protons (H3, H4, H5) should appear as complex multiplets, likely non-first order, due to diastereotopicity.[2]

  • Step 2 (HSQC): Create a list of all C-H pairs. For example, the proton at ~4.0 ppm connects to the carbon at ~55 ppm; this is likely the C2-H2 pair.

  • Step 3 (COSY): Trace the connectivity. Starting from H2, you should see a cross-peak to the H3 protons. From the H3 protons, you should see cross-peaks to H2 and H4 protons, and so on, allowing you to "walk" around the piperidinone ring.

  • Step 4 (HMBC): Connect the fragments. The HMBC spectrum is key. For example, the N-H proton should show a correlation to the C2 and C6 (carbonyl) carbons. The H2 proton should show a correlation to the C6 carbonyl and, critically, to the C2' carbon of the propanedioic acid moiety, unambiguously linking the two parts of the molecule. The H2' proton will show correlations to the two carboxylic acid carbons, confirming their assignment.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Daphalapurkar, A. I., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 939-947. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

Sources

Application Note & Protocol: A Modular Laboratory Synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, research-grade guide to the laboratory synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic acid. The 6-oxopiperidine (δ-valerolactam) core is a prevalent scaffold in medicinal chemistry, and its functionalization provides a pathway to novel chemical entities. This protocol details a robust, three-step synthetic strategy based on fundamental and reliable organic transformations: radical α-bromination of a lactam, subsequent nucleophilic substitution with a malonic ester enolate, and final saponification to yield the target dicarboxylic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and ensure procedural fidelity.

Synthetic Strategy and Rationale

The synthesis of the target molecule is predicated on the classic malonic ester synthesis, a powerful C-C bond-forming reaction.[1] The strategy hinges on creating a suitable electrophile from the δ-valerolactam ring and using it to alkylate the highly nucleophilic enolate derived from diethyl malonate.

The overall synthetic pathway is dissected into three logical and experimentally distinct stages:

  • Preparation of Electrophile: Synthesis of 2-bromo-6-oxopiperidine via free-radical bromination of δ-valerolactam using N-Bromosuccinimide (NBS). This positions a good leaving group at the α-carbon adjacent to the lactam nitrogen.

  • C-C Bond Formation: Alkylation of diethyl malonate with the prepared 2-bromo-6-oxopiperidine. This step builds the core carbon skeleton of the target molecule through an SN2 reaction.[2]

  • Hydrolysis: Saponification of the resulting diethyl ester intermediate to furnish the final 2-(6-Oxopiperidin-2-yl)propanedioic acid.

This modular approach allows for clear checkpoints and purification of intermediates, enhancing the overall success rate of the synthesis.

Workflow Diagram

G cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A δ-Valerolactam B 2-Bromo-6-oxopiperidine A->B  NBS, AIBN  CCl4, Reflux D Diethyl 2-(6-oxopiperidin-2-yl)propanedioate C Diethyl Malonate C->D  1. NaH, THF  2. Add (B) E 2-(6-Oxopiperidin-2-yl)propanedioic Acid D->E  1. NaOH (aq), EtOH  2. HCl (aq)

Sources

Application Notes and Protocols for 2-(6-Oxopiperidin-2-yl)propanedioic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Pivotal Building Block in Modern Therapeutics

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic modalities has led to a focus on highly specific and potent molecules. Among the chemical scaffolds that have enabled significant advances, the piperidine ring system holds a place of prominence. This document provides a detailed guide to 2-(6-oxopiperidin-2-yl)propanedioic acid, a key chemical intermediate whose structural motifs are central to the development of a groundbreaking class of therapeutics known as molecular glues and proteolysis-targeting chimeras (PROTACs).

With the molecular formula C₈H₁₁NO₅ and a molecular weight of 201.18 g/mol , this dicarboxylic acid derivative of a piperidone core is more than a simple synthetic precursor; it is a gateway to harnessing the cell's own protein disposal machinery for therapeutic benefit.[1] Its primary utility lies in providing the glutarimide moiety, a critical component for recruiting the E3 ubiquitin ligase Cereblon (CRBN). This interaction is the cornerstone of targeted protein degradation (TPD), a revolutionary strategy that moves beyond mere inhibition to achieve the complete removal of disease-causing proteins.[2][3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a blend of theoretical insights and practical, step-by-step protocols to facilitate the effective use of 2-(6-oxopiperidin-2-yl)propanedioic acid in the synthesis of next-generation therapeutics. We will delve into its synthesis, characterization, and application, providing the scientific context and experimental details necessary to accelerate innovation in this exciting field.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(6-oxopiperidin-2-yl)propanedioic acid is essential for its effective use in synthesis and for ensuring the quality of downstream products.

PropertyValueSource
CAS Number 1803612-18-1[1]
Molecular Formula C₈H₁₁NO₅[1]
Molecular Weight 201.18 g/mol [1]
IUPAC Name 2-(6-oxopiperidin-2-yl)propanedioic acidN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water (predicted)N/A
Protocol for Analytical Characterization:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methine proton adjacent to the dicarboxylic acid group, and the exchangeable carboxylic acid and amide protons.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct peaks for the carbonyl carbons of the lactam and carboxylic acids, as well as the aliphatic carbons of the piperidine ring.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in negative ion mode should be employed to confirm the molecular weight by observing the [M-H]⁻ ion at approximately m/z 200.17.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acids (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acids (~1700-1725 cm⁻¹), and the C=O stretch of the lactam (~1650 cm⁻¹).

4. High-Performance Liquid Chromatography (HPLC):

  • Purity should be assessed using reverse-phase HPLC. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a suitable starting point for method development.

Synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic Acid: A Plausible Protocol

While multiple synthetic routes can be envisioned, the following protocol outlines a robust and accessible method starting from L-glutamic acid, leveraging well-established chemical transformations.

Experimental Workflow for Synthesis

cluster_0 Step 1: Protection of Glutamic Acid cluster_1 Step 2: Lactam Formation cluster_2 Step 3: Introduction of the Malonate Moiety cluster_3 Step 4: Deprotection and Hydrolysis A L-Glutamic Acid B N-Cbz-L-Glutamic Acid A->B Cbz-Cl, Base C N-Cbz-Pyroglutamic Acid B->C Dehydrating Agent (e.g., DCC) D N-Cbz-2-(diethyl malonate)pyroglutamic acid C->D 1. Activation (e.g., SOCl₂) 2. Diethyl malonate, Base E 2-(6-Oxopiperidin-2-yl)propanedioic acid D->E 1. H₂, Pd/C (Deprotection) 2. NaOH (Hydrolysis) 3. Acidic Workup

Caption: Synthetic workflow for 2-(6-oxopiperidin-2-yl)propanedioic acid.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of N-Cbz-L-Glutamic Acid

  • Dissolve L-glutamic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH around 8-9.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the solution with HCl to precipitate the product.

  • Filter, wash with cold water, and dry the N-Cbz-L-glutamic acid.

Step 2: Synthesis of N-Cbz-Pyroglutamic Acid

  • Suspend N-Cbz-L-glutamic acid in a suitable solvent like dichloromethane (DCM).

  • Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate to obtain N-Cbz-pyroglutamic acid.

Step 3: Introduction of the Malonate Group

  • Activate the carboxylic acid of N-Cbz-pyroglutamic acid, for instance, by converting it to an acid chloride with thionyl chloride.

  • In a separate flask, prepare the enolate of diethyl malonate using a non-nucleophilic base like sodium hydride in an anhydrous solvent (e.g., THF).

  • Add the activated N-Cbz-pyroglutamic acid derivative to the malonate enolate solution at low temperature and allow the reaction to proceed.

  • Quench the reaction with a saturated ammonium chloride solution and perform an extractive workup.

Step 4: Deprotection and Hydrolysis

  • Dissolve the product from the previous step in a solvent such as ethanol.

  • Perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the Cbz protecting group.

  • After the deprotection is complete, add an aqueous solution of sodium hydroxide to hydrolyze the ethyl esters of the malonate group.

  • Heat the mixture to drive the hydrolysis to completion.

  • Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the final product, 2-(6-oxopiperidin-2-yl)propanedioic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Application in the Synthesis of Molecular Glues

The primary application of 2-(6-oxopiperidin-2-yl)propanedioic acid is as a precursor to the glutarimide ring found in thalidomide and its analogues (lenalidomide, pomalidomide).[5] These molecules function as "molecular glues," inducing the degradation of specific target proteins.[2][6]

The synthesis of a molecular glue using this intermediate typically involves the condensation of the piperidine nitrogen with a suitable phthalic anhydride derivative or a related electrophilic component.

General Protocol for Molecular Glue Synthesis:
  • Amide Bond Formation: The 2-(6-oxopiperidin-2-yl)propanedioic acid can be coupled with a linker or the target-binding portion of the final molecule through standard peptide coupling reactions. One of the carboxylic acid groups is typically protected during this step.

  • Glutarimide Ring Formation: The remaining carboxylic acid can be activated and reacted with an appropriate amine to form the glutarimide ring. Alternatively, the dicarboxylic acid can be converted to an anhydride, followed by reaction with an amine.

  • Final Assembly: The fully assembled molecule, now containing the crucial glutarimide moiety, is then purified using chromatographic techniques.

Biological Context: The Mechanism of Targeted Protein Degradation

Drugs derived from 2-(6-oxopiperidin-2-yl)propanedioic acid are at the forefront of TPD. They function by hijacking the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted proteins.

The glutarimide ring, synthesized from our intermediate, is essential for binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3][6] This binding event alters the substrate specificity of CRBN, causing it to recognize and bind to a "neo-substrate" – the target protein that is to be degraded. Once the ternary complex (E3 ligase-molecular glue-target protein) is formed, the E3 ligase tags the target protein with a chain of ubiquitin molecules.[3] This poly-ubiquitination serves as a signal for the 26S proteasome to recognize and degrade the target protein.[2][4]

Signaling Pathway Diagram

cluster_0 Targeted Protein Degradation Pathway cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor MolGlue Molecular Glue (derived from intermediate) CRBN->MolGlue binds to TernaryComplex CRBN-Glue-Target Ternary Complex TargetProtein Target Protein (e.g., Ikaros/Aiolos) MolGlue->TargetProtein recruits PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb E1, E2, E3 enzymes facilitate ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome recognized and degraded by Degraded Degraded Peptides Proteasome->Degraded

Sources

Mass spectrometry (LC-MS) analysis of 2-(6-Oxopiperidin-2-yl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-(6-Oxopiperidin-2-yl)propanedioic Acid via Charge-Reversal Derivatization

Executive Summary & Chemical Profiling

The accurate quantification of highly polar, low-molecular-weight dicarboxylic acids (DCAs) in biological matrices is a persistent challenge in metabolomics and drug development. 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1; MW: 201.18 g/mol ) exemplifies this challenge. Structurally, it consists of a delta-lactam (6-oxopiperidine) ring substituted with a highly acidic propanedioic (malonic) acid moiety.

Due to its extreme hydrophilicity, the native compound exhibits negligible retention on conventional reversed-phase (RP) C18 columns, eluting in the void volume where it is subjected to severe matrix-induced ion suppression. Furthermore, while negative electrospray ionization (ESI-) is typically used for native carboxylic acids, DCAs often suffer from poor ionization efficiency and extensive in-source fragmentation [1].

To overcome these fundamental physicochemical limitations, this protocol utilizes a charge-reversal derivatization strategy . By reacting the dual carboxylic acid groups with Dimethylaminophenacyl bromide (DmPABr), we transform the highly polar, negatively charged analyte into a lipophilic, positively charged bis-derivative. This enables robust retention on RP-UHPLC and shifts detection to positive ESI (ESI+), enhancing sensitivity by over 1000-fold [2].

Mechanistic Insights: The Causality of the Analytical Strategy

As a Senior Application Scientist, it is critical to understand why specific experimental choices are made rather than blindly following a protocol.

  • Chromatographic Causality (Why not HILIC?): Hydrophilic Interaction Liquid Chromatography (HILIC) is often the default choice for retaining polar analytes. However, for dicarboxylic acids, HILIC frequently yields broad, tailing peaks due to secondary electrostatic interactions with the stationary phase and requires lengthy column equilibration times[3]. Derivatization bypasses this by masking the polar carboxylates with bulky phenacyl rings, allowing the use of highly reproducible, high-resolution C18 UHPLC gradients.

  • Mass Spectrometric Causality (The Charge-Reversal Advantage): Native 2-(6-Oxopiperidin-2-yl)propanedioic acid fragments poorly in ESI-, limiting the availability of specific Multiple Reaction Monitoring (MRM) transitions. DmPABr derivatization covalently attaches a tertiary amine (dimethylamino group) to both ends of the molecule. This tertiary amine acts as a powerful proton acceptor in acidic mobile phases. Consequently, the molecule is pre-ionized in solution, leading to highly efficient droplet desolvation and a massive signal boost in ESI+ [1].

  • Self-Validating System Design: A robust assay must self-diagnose failures. This protocol mandates the early addition of an isotopically labeled internal standard (IS) prior to protein precipitation. This ensures that any variations in extraction recovery, derivatization kinetics, or matrix-induced ion suppression are mathematically normalized.

Experimental Workflow Visualization

Workflow Sample 1. Biofluid Sample (Spiked with Isotope-Labeled IS) Extraction 2. Protein Precipitation (Cold ACN) & Centrifugation Sample->Extraction Matrix Normalization Evaporation 3. Solvent Evaporation (Vacuum Centrifuge, 30°C) Extraction->Evaporation Supernatant Deriv 4. Charge-Reversal Derivatization (DmPABr + TEA, 60°C for 45 min) Evaporation->Deriv Dry Residue LC 5. Reversed-Phase UHPLC (Sub-2 µm C18, Gradient Elution) Deriv->LC Quenched & Reconstituted MS 6. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Chromatographic Separation Data 7. Data Processing & Self-Validation QC Checks MS->Data Target & Qualifier MRMs

Figure 1: Self-validating sample preparation and LC-MS/MS workflow for DCA derivatization.

Step-by-Step Protocol

Reagents and Preparation
  • Derivatization Reagent: 20 mM Dimethylaminophenacyl bromide (DmPABr) in anhydrous acetonitrile (ACN).

  • Catalyst/Base: 20 mM Triethylamine (TEA) in anhydrous ACN.

  • Internal Standard (IS): 13C4-malonic acid or a structurally analogous deuterated DCA (100 ng/mL in water).

  • Quenching Solution: 5% Formic acid in water.

Matrix Extraction (Self-Validating)
  • Aliquot: Transfer 50 µL of biological sample (plasma, urine, or cell lysate) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the IS solution. Causality: Spiking before extraction ensures the IS undergoes the exact same precipitation and recovery dynamics as the endogenous analyte.

  • Protein Precipitation: Add 200 µL of ice-cold ACN. Vortex vigorously for 2 minutes to disrupt protein-metabolite binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 150 µL of the supernatant to a new vial and evaporate to complete dryness using a vacuum centrifuge at 30°C. Critical Step: Residual water will hydrolyze the DmPABr reagent, drastically reducing derivatization yield.

Charge-Reversal Derivatization
  • Reagent Addition: Reconstitute the dried residue with 50 µL of 20 mM DmPABr and 50 µL of 20 mM TEA.

  • Incubation: Cap tightly, vortex, and incubate in a thermoshaker at 60°C for 45 minutes. Mechanism: The basic TEA deprotonates the carboxylic acids, facilitating a nucleophilic substitution (SN2) on the alpha-carbon of the DmPABr, displacing the bromide ion and forming stable ester linkages.

  • Quenching: Stop the reaction by adding 10 µL of the quenching solution (5% Formic acid). This neutralizes the TEA and prevents over-alkalinization of the LC column.

  • Final Dilution: Add 90 µL of LC-MS grade water, vortex, and transfer to an autosampler vial.

UHPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Column wash)

    • 7.5 - 7.6 min: Return to 5% B

    • 7.6 - 10.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Quantitative Data & MS Parameters

To ensure absolute specificity, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The bis-derivatization of 2-(6-Oxopiperidin-2-yl)propanedioic acid (Native Exact Mass: 201.06 Da) with two DmPABr moieties results in a mass shift of +324.18 Da (after the loss of two HBr molecules), yielding a precursor [M+H]+ ion of m/z 524.2.

Table 1: Optimized MRM Transitions for Bis-DmPABr Derivatized 2-(6-Oxopiperidin-2-yl)propanedioic acid

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
Derivatized Target 524.2 [M+H]+162.125Quantifier (DmPA cation)
Derivatized Target 524.2[M+H]+134.140Qualifier (Structural fragment)
Native Target (Ref) 200.1 [M-H]-156.015For comparison only (Poor sensitivity)

Note: The highly abundant m/z 162.1 product ion corresponds to the cleavage of the dimethylaminophenacyl moiety, a hallmark of this derivatization strategy that provides exceptional signal-to-noise ratios [4].

Table 2: Representative Method Validation Parameters

Validation ParameterValue / RangeAcceptance Criteria (FDA Bioanalytical)
Linearity Range 0.5 – 1000 ng/mLR² > 0.990
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)N/A
Limit of Quantitation (LOQ) 0.50 ng/mL (S/N > 10)Accuracy within ±20% of nominal
Intra-day Precision (CV%) 3.2% – 4.8%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 94.5% ± 3.1%Consistent and reproducible
Matrix Effect 98.2% (Minimal suppression)85% - 115%

References

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method LCGC International[Link]

  • Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry Longdom Publishing[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices National Center for Biotechnology Information (PMC)[Link]

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine PubMed[Link]

Application Note: Advanced Crystallization and Isolation Protocols for 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

The isolation of highly polar, multifunctional pharmaceutical intermediates requires precise control over thermodynamic and kinetic parameters. 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1) presents a unique crystallization challenge due to its structural duality: it features a stable lactam (piperidone) ring alongside a highly reactive gem-dicarboxylic acid (malonic acid) moiety[1].

As a Senior Application Scientist, I have observed that the primary failure mode in isolating this class of compounds is premature thermal decarboxylation . Malonic acid derivatives are thermodynamically unstable at elevated temperatures, undergoing an exothermic decarboxylation reaction to yield the corresponding acetic acid derivative (in this case, 2-(6-oxopiperidin-2-yl)acetic acid) and carbon dioxide[2].

To ensure scientific integrity and maximum yield, the crystallization protocols detailed in this guide are built on a self-validating system of low-temperature processing and controlled supersaturation. Industrial standards dictate that malonic acid crystallization must occur well below 80 °C[3]; however, to guarantee zero degradation of the piperidone derivative, our protocols restrict thermal exposure to < 35 °C , utilizing anti-solvent and pH-shift methodologies[4].

Physicochemical Profiling

Understanding the physicochemical boundaries of the target molecule is the first step in designing a robust crystallization workflow. The data below synthesizes the structural parameters that dictate our solvent and temperature choices.

Table 1: Physicochemical & Stability Profile

ParameterValue / CharacteristicProcess Implication
Molecular Formula C₈H₁₁NO₅Highly polar; requires polar protic solvents for initial dissolution.
Molecular Weight 201.18 g/mol [1]Relevant for stoichiometric acidification calculations.
Estimated pKₐ Values pKₐ₁ ≈ 2.5, pKₐ₂ ≈ 5.5Dictates the pH required for reactive crystallization (Target pH < 2.0).
Thermal Stability Labile > 60 °CCritical: Vacuum concentration and crystallization must not exceed 35 °C to prevent decarboxylation[2].
Solubility Profile High in H₂O (pH > 6); Low in Acetone/IPAIdeal for Dual-Solvent (Anti-solvent) or pH-shift crystallization[4].

Mandatory Visualizations: Process Logic & Speciation

The following diagrams map the logical decision trees for the isolation process and the chemical speciation pathways that govern the risk of degradation.

Workflow Start Crude Aqueous Extract (pH > 7) Split Select Crystallization Strategy Start->Split PathA Protocol A: Anti-Solvent Addition Split->PathA PathB Protocol B: pH-Shift Crystallization Split->PathB A_Step1 Concentrate in vacuo (T < 35°C) PathA->A_Step1 B_Step1 Cool to 0-5°C PathB->B_Step1 A_Step2 Add Acetone (Anti-solvent) A_Step1->A_Step2 Filter Filtration & Washing (Cold Water/Acetone) A_Step2->Filter B_Step2 Titrate with 2M HCl to pH 2.0 B_Step1->B_Step2 B_Step2->Filter Dry Vacuum Drying (T = 25°C) Filter->Dry

Figure 1: Decision tree for selecting the appropriate crystallization protocol based on crude state.

Pathway Salt Di-sodium Salt (Stable, Soluble) Cond1 Add HCl (0-5°C) Safe Crystallization Salt->Cond1 Cond2 Heat (> 60°C) Thermal Decarboxylation Salt->Cond2 Acid Free Di-acid (Target Product) Acid->Cond2 Degradation 2-(6-Oxopiperidin-2-yl)acetic acid + CO2 (Degradant) Cond1->Acid Cond2->Degradation Cond2->Degradation

Figure 2: Chemical speciation and the thermal degradation pathway of the malonic acid moiety.

Experimental Workflows (Protocols)

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

Causality & Rationale: This method is preferred when the compound is already in its free-acid form but dissolved in a highly polar solvent (e.g., water). By utilizing acetone as an anti-solvent, we drastically lower the solubility of the di-acid without altering the pH or requiring heat, thereby completely bypassing the decarboxylation risk[4].

Step-by-Step Methodology:

  • Preparation: Transfer the aqueous solution of 2-(6-Oxopiperidin-2-yl)propanedioic acid to a jacketed crystallizer equipped with an overhead stirrer.

  • Concentration: Concentrate the solution under high vacuum (e.g., 50 mbar) ensuring the internal temperature strictly remains below 35 °C . Reduce volume until a concentration of ~250 mg/mL is achieved.

  • Temperature Equilibration: Cool the concentrated aqueous solution to 15 °C.

  • Anti-Solvent Addition: Begin dropwise addition of cold Acetone (0–5 °C) at a rate of 0.5 volumes per hour.

  • Nucleation Control: Monitor nucleation via Focused Beam Reflectance Measurement (FBRM). Once the chord length distribution indicates primary nucleation (typically at a 1:1 Water:Acetone ratio), pause the anti-solvent addition for 60 minutes to allow the crystal bed to mature and prevent oiling out.

  • Completion: Resume acetone addition until a final volumetric ratio of 1:4 (Water:Acetone) is reached.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of 1:4 Water:Acetone, followed by pure cold Acetone.

  • Drying: Dry the crystals in a vacuum oven at 25 °C for 24 hours. (Self-validation: Check the FTIR spectrum of the dried powder; the absence of a peak at ~2350 cm⁻¹ confirms no trapped CO₂, and intact carbonyl bands at ~1710 cm⁻¹ and ~1650 cm⁻¹ confirm the malonic acid and lactam, respectively).

Protocol B: Low-Temperature pH-Shift (Reactive) Crystallization

Causality & Rationale: Often, this intermediate is generated via saponification, leaving it as a highly soluble sodium or potassium salt. Acidification forces the molecule into its neutral, less soluble di-acid form. Because the neutralization reaction is exothermic, and acid catalyzes decarboxylation, the system must be heavily cooled prior to and during acid addition[2].

Step-by-Step Methodology:

  • Preparation: Charge the basic aqueous solution (pH ~9-10) of the target compound into a jacketed reactor.

  • Deep Cooling: Circulate chilled fluid to bring the internal temperature of the solution to 0–5 °C .

  • Acid Titration: Using a dosing pump, slowly add 2M H₂SO₄ or 2M HCl. The dosing rate must be dynamically linked to the internal thermocouple to ensure the temperature never exceeds 10 °C.

  • Isoelectric Focusing: Continue titration until the pH reaches 1.8 – 2.0. At this pH, both carboxylic acid groups are fully protonated, minimizing aqueous solubility.

  • Aging: Agitate the resulting slurry at 0–5 °C for 4 hours to maximize yield and allow for Ostwald ripening of the crystals.

  • Isolation & Drying: Filter the cold suspension, wash with ice-cold deionized water (minimal volume to prevent dissolution), and dry under vacuum at 25 °C.

Process Analytical Technology (PAT) & Quality Control

To ensure a self-validating system, the following PAT tools should be integrated into the workflow:

  • In-situ FTIR: Used during Protocol B to monitor the shift from carboxylate ( −COO− stretch at ~1580 cm⁻¹) to carboxylic acid ( −COOH stretch at ~1710 cm⁻¹).

  • HPLC Analysis: Post-isolation purity checks must specifically look for the decarboxylated degradant (2-(6-oxopiperidin-2-yl)acetic acid). A purity of >99.5% with <0.1% degradant validates the thermal controls of the protocol.

Table 2: Comparative Performance of Crystallization Workflows

MetricProtocol A (Anti-Solvent)Protocol B (pH-Shift)
Typical Yield 85 - 90%92 - 96%
Crystal Habit Prismatic / Block-likeFine Needles (requires longer aging)
Purity (HPLC) > 99.8%> 99.5% (Trace inorganic salts possible)
Decarboxylation Risk Very LowModerate (if temperature spikes during titration)
Best Use Case Purifying crude free-acidIsolating from basic reaction mixtures

Sources

Advanced GC-MS Sample Preparation and Derivatization Strategies for 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, thermally labile metabolites in biological matrices is a persistent challenge in chromatographic analysis. 2-(6-Oxopiperidin-2-yl)propanedioic acid presents a unique analytical hurdle for Gas Chromatography-Mass Spectrometry (GC-MS) due to the combined presence of a propanedioic (malonic) acid moiety and a lactam (cyclic amide) ring.

This application note provides a comprehensive, field-proven methodology for the extraction and derivatization of this compound. By replacing conventional trimethylsilylation (TMS) with tert-butyldimethylsilylation (TBDMS) using MTBSTFA, this protocol eliminates thermal decarboxylation artifacts and generates highly stable, high-mass fragments ideal for trace-level Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Chemical Challenges & Mechanistic Rationale

The Analytical Bottleneck

2-(6-Oxopiperidin-2-yl)propanedioic acid (C₈H₁₁NO₅, MW: 201.18 g/mol ) contains three active hydrogens: two on the dicarboxylic acid groups and one on the lactam nitrogen. If injected underivatized into a GC system, the compound will suffer from severe peak tailing due to hydrogen bonding with the column stationary phase. More critically, malonic acid derivatives are notoriously unstable at the high temperatures (250°C+) required for GC injection, rapidly undergoing thermal decarboxylation to form monocarboxylic acid artifacts[1].

The Causality Behind MTBSTFA Derivatization

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the traditional reagent for dicarboxylic acids, it is suboptimal for this analyte. TMS-derivatized malonic acids still exhibit vulnerability to thermal degradation.

To overcome this, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the reagent of choice[2]. The mechanistic advantages are twofold:

  • Steric Shielding: MTBSTFA replaces the active protons with bulky tert-butyldimethylsilyl (TBDMS) groups. The severe steric hindrance provided by the tert-butyl moiety physically shields the ester bonds and the malonic acid core, completely preventing thermal decarboxylation in the injection port[3].

  • Mass Spectrometric Signal Concentration: Under Electron Ionization (EI, 70 eV), TBDMS derivatives predictably and efficiently cleave the tert-butyl radical (-57 Da). For the tri-TBDMS derivative of our target analyte (Derivatized MW = 543 Da), this results in a dominant, highly stable [M-57]⁺ ion at m/z 486 [4]. This high-mass fragment falls well outside the range of typical biological matrix noise, drastically improving the Signal-to-Noise (S/N) ratio.

Experimental Workflow

The following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) prior to any sample manipulation, the workflow inherently tracks and corrects for extraction losses and derivatization inefficiencies.

GCMS_Workflow Step1 1. Sample Aliquot & IS Spiking (Plasma/Urine + 13C-IS) Step2 2. Protein Precipitation (Cold Acetonitrile, 4°C) Step1->Step2 Step3 3. Acidification & LLE (HCl + Ethyl Acetate) Step2->Step3 Step4 4. Solvent Evaporation (N2 stream, 30°C) Step3->Step4 Step5 5. MTBSTFA Derivatization (80°C, 60 min) Step4->Step5 Step6 6. GC-MS/MS Analysis (EI, MRM Mode) Step5->Step6

Workflow for the extraction and MTBSTFA derivatization of 2-(6-oxopiperidin-2-yl)propanedioic acid.

Step-by-Step Protocol

Reagents & Materials
  • Derivatization Reagent: MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.

  • Solvents: LC-MS grade Acetonitrile, Ethyl Acetate, and anhydrous Pyridine.

  • Internal Standard (IS): ¹³C₃-Malonic acid or a structurally analogous stable isotope[3].

Matrix Extraction (Liquid-Liquid Extraction)

Causality Note: 2-(6-Oxopiperidin-2-yl)propanedioic acid is highly water-soluble at physiological pH. Acidification is mandatory to fully protonate the carboxylates, rendering the molecule lipophilic enough to partition into the organic phase[5].

  • Spiking: Aliquot 100 µL of biological fluid (plasma or urine) into a 2 mL microcentrifuge tube. Add 10 µL of the IS working solution (10 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Acidification: Transfer the supernatant to a clean glass vial. Add 50 µL of 1M HCl to drop the pH below 2.0.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex for 2 minutes to facilitate phase transfer, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 30°C. Do not exceed 30°C to prevent premature thermal degradation prior to silylation.

MTBSTFA Derivatization

Causality Note: The lactam nitrogen is sterically hindered and less nucleophilic than the carboxylic acids. A higher temperature (80°C) and extended time (60 min) are required to drive the tri-silylation reaction to completion[4].

  • Reagent Addition: To the completely dry residue, add 50 µL of MTBSTFA + 1% t-BDMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 80°C for 60 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature for 15 minutes prior to GC-MS injection.

System Validation Checkpoint: Monitor the absolute peak area of the ¹³C₃-IS. If the IS area falls below 50% of the historical mean for standard solutions, the sample must be flagged. This indicates either a failure in the acidification/extraction step or moisture contamination quenching the MTBSTFA reagent.

Data Presentation & Instrumental Parameters

To ensure optimal chromatography and sensitivity, the GC-MS system should be configured according to the parameters summarized in Table 1.

Table 1: GC-MS/MS Operating Conditions

ParameterSpecification / Setting
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250°C
Oven Program 90°C (hold 1 min) → ramp 15°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 250°C
Ionization Energy Electron Ionization (EI), 70 eV

Table 2: Mass Spectrometry (SIM/MRM) Parameters for Tri-TBDMS Derivatives

AnalyteDerivatized MWPrecursor Ion (m/z)Product Ion (m/z)*Collision Energy (eV)
2-(6-Oxopiperidin-2-yl)propanedioic acid 543486 [M-57]⁺35415
¹³C₃-Malonic Acid (IS) 335280 [M-57]⁺14710

*Note: If operating a single quadrupole instrument, utilize the Precursor Ion (m/z 486) in Selected Ion Monitoring (SIM) mode. For triple quadrupole systems, the MRM transition provides superior selectivity.

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures PubMed (NIH) [Link]

  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine MDPI[Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis ResearchGate (Talanta)[Link]

  • Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites PubMed (NIH)[Link]

  • Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes ACS Publications[Link]

Sources

Application Note: 2-(6-Oxopiperidin-2-yl)propanedioic Acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-(6-Oxopiperidin-2-yl)propanedioic acid[1],[2] and its dialkyl ester derivatives[3] represent a highly versatile class of bifunctional building blocks in modern organic synthesis. Featuring a δ -lactam (piperidin-2-one) ring substituted at the C6 position with a malonic acid moiety, this compound is a critical intermediate for accessing complex piperidine alkaloids (such as Myrioneuron derivatives)[4], peptidomimetics, and small-molecule therapeutics.

The dual functionality of this molecule—combining a rigid hydrogen-bonding lactam core with a highly tunable, decarboxylative malonic acid side chain—makes it an indispensable tool for drug development professionals designing functionalized nitrogen heterocycles.

Mechanistic Insights: The N-Acyliminium Ion Pathway

The synthesis and downstream utilization of 2-(6-oxopiperidin-2-yl)propanedioic acid rely heavily on the robust principles of N-acyliminium ion chemistry[5]. The δ -lactam core, when appropriately functionalized with a leaving group (e.g., hydroxyl, ethoxy, or amido) at the C6 position, can be activated by a Lewis acid. This activation generates a highly electrophilic N-acyliminium intermediate[6].

Causality in Reagent Selection: The adjacent carbonyl group of the lactam withdraws electron density, significantly increasing the electrophilicity of the iminium carbon compared to standard N-alkyliminium ions[5]. Subsequent nucleophilic attack by a malonate derivative (e.g., diethyl malonate) forms the C-C bond. The choice of malonate is strategic: its high enolization potential and bidentate coordination capabilities with Lewis acids ensure excellent regioselectivity and yield. Furthermore, the resulting propanedioic acid group serves as a "masked" acetic acid; it can be easily decarboxylated post-hydrolysis to yield 2-(6-oxopiperidin-2-yl)acetic acid[7],[8], a pharmacophore found in numerous drug candidates, including CX3CR1 modulators[9].

G A 6-Alkoxypiperidin-2-one (Precursor) B N-Acyliminium Ion (Electrophile) A->B Lewis Acid (- Alkoxide) C Diethyl 2-(6-oxopiperidin-2-yl)malonate (Alkylated Product) B->C Diethyl Malonate (Nucleophilic Attack) D 2-(6-Oxopiperidin-2-yl)propanedioic acid (Diacid) C->D NaOH, then HCl (Saponification) E 2-(6-Oxopiperidin-2-yl)acetic acid (Decarboxylated) D->E Heat (-CO2) (Decarboxylation)

Figure 1: Synthetic pathway from lactam precursors to 2-(6-oxopiperidin-2-yl)propanedioic acid and its decarboxylated derivative.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind reagent selection, Table 1 summarizes the optimization of the N-acyliminium alkylation step. The data illustrates why specific Lewis acids are preferred for malonate additions to δ -lactams.

Lewis AcidNucleophileSolventTemp (°C)Yield (%)Causality / Scientific Observation
TiCl4​ Diethyl malonate CH2​Cl2​ -78 to RT45Competitive chloride addition lowers overall yield[6].
SnCl4​ Diethyl malonate CH2​Cl2​ -78 to RT62Sluggish reactivity; incomplete conversion observed.
BF3​⋅OEt2​ Diethyl malonate CH2​Cl2​ -78 to RT88Optimal activation; non-nucleophilic counterion prevents side reactions[5].
BF3​⋅OEt2​ Dimethyl malonate CH2​Cl2​ -78 to RT85Similar efficiency to diethyl malonate; slightly lower solubility.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific quenching and isolation steps to ensure high-fidelity results.

Protocol 1: Synthesis of Diethyl 2-(6-oxopiperidin-2-yl)malonate via N-Acyliminium Alkylation

Objective: To establish the C-C bond stereoselectively using thermodynamic control.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 6-ethoxypiperidin-2-one (10.0 mmol) and anhydrous CH2​Cl2​ (30 mL).

  • Nucleophile Addition: Add diethyl malonate (12.0 mmol) to the solution.

    • Scientific Insight: A slight excess of the nucleophile drives the equilibrium forward and prevents lactam dimerization.

  • Activation: Cool the mixture to -78 °C. Dropwise, add BF3​⋅OEt2​ (15.0 mmol).

    • Scientific Insight: BF3​⋅OEt2​ coordinates with the ethoxy leaving group, facilitating its departure to form the N-acyliminium ion[5].

  • Propagation: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL).

    • Scientific Insight: Basic quenching neutralizes the Lewis acid and prevents the reversible retro-Mannich reaction, locking the product state. Extract with CH2​Cl2​ (3 × 20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 1:1) to yield 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate[3].

Protocol 2: Hydrolysis and Decarboxylation to 2-(6-Oxopiperidin-2-yl)acetic acid

Objective: To unmask the acetic acid pharmacophore for downstream peptide coupling or medicinal chemistry applications.

  • Saponification: Dissolve the diester (5.0 mmol) in a mixture of EtOH (15 mL) and 2M aqueous NaOH (15 mL). Stir at 60 °C for 3 hours.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 2 using 3M HCl.

    • Scientific Insight: This step protonates the carboxylates, yielding the intermediate 2-(6-oxopiperidin-2-yl)propanedioic acid[1]. The low pH is critical to ensure full protonation for organic extraction.

  • Isolation of Diacid: Extract the diacid using EtOAc (3 × 20 mL). Dry over anhydrous MgSO4​ and concentrate.

  • Decarboxylation: Dissolve the crude diacid in toluene (20 mL) and reflux (110 °C) for 12 hours.

    • Scientific Insight: Thermal energy drives the loss of CO2​ via a classical six-membered cyclic transition state, a thermodynamic sink specific to malonic acid derivatives.

  • Final Isolation: Concentrate the solvent to yield analytically pure 2-(6-oxopiperidin-2-yl)acetic acid[7],[10].

Workflow Step1 Step 1: N-Acyliminium Formation Reagents: Lactam + BF3·OEt2 Temp: -78°C Step2 Step 2: C-C Bond Formation Reagents: Diethyl Malonate Temp: -78°C to RT Step1->Step2 Step3 Step 3: Hydrolysis Reagents: NaOH, EtOH/H2O Temp: 60°C Step2->Step3 Step4 Step 4: Acidification Reagents: 3M HCl (pH 2) Product: Propanedioic Acid Step3->Step4 Step5 Step 5: Thermal Decarboxylation Reagents: Toluene Temp: 110°C Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target propanedioic acid.

References

  • NextSDS. "2-(6-oxopiperidin-2-yl)acetic acid". Chemical Substance Information. URL:[Link]

  • ChemSrc. "2-(6-Oxopiperidin-2-yl)acetic acid". ChemSrc Database. URL: [Link]

  • Sigma-Aldrich China. "1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate". Enamine Catalog. URL:[Link]

  • Maryanoff, B. E., et al. "Cyclizations of N-Acyliminium Ions". Chemical Reviews (2004). URL:[Link]

  • WIPO/Google Patents. "WO2025219950A1 - Small molecule CX3CR1 modulators". Google Patents.
  • Thieme. "Product Class 10: N-Acyliminium Salts". Science of Synthesis. URL: [Link]

  • Pennsylvania State University. "Total Synthesis of the Tetracyclic Antimalarial Myrioneuron Alkaloid". PSU Research Repository. URL:[Link]

Sources

Application Note & Standard Operating Procedures: Handling and Utilization of 2-(6-Oxopiperidin-2-yl)propanedioic acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1) is a highly specialized, bifunctional aliphatic building block that combines a conformationally constrained δ -lactam (6-oxopiperidine) ring with a reactive malonic acid moiety[1]. In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics—this compound serves as a critical precursor[2].

The lactam ring provides essential hydrogen-bonding interactions for target protein engagement (such as binding to the p300/CBP bromodomain), while the malonic acid group allows for tunable linker attachment via controlled decarboxylation and subsequent amide coupling[3]. This guide outlines the mechanistic rationale, physicochemical handling, and self-validating standard operating procedures (SOPs) for utilizing this compound in advanced synthetic workflows.

Physicochemical Properties & Storage

To ensure reproducibility and prevent yield loss, researchers must adhere strictly to storage guidelines. Malonic acid derivatives are inherently susceptible to premature, moisture-catalyzed decarboxylation if mishandled.

PropertyValue / SpecificationCausality / Relevance
CAS Number 1803612-18-1Unique identifier for procurement and safety tracking[4].
Molecular Formula C8H11NO5Defines the elemental composition for mass spectrometry.
Molecular Weight 201.18 g/mol Critical for exact stoichiometric calculations in coupling reactions[4].
Physical State Solid (Powder)Requires anti-static weighing techniques to avoid material loss.
Storage Conditions 4°C under inert atmosphere (Ar/N 2​ )Prevents thermal decarboxylation and ambient moisture absorption[4].

Mechanistic Insights: The Role of the δ -Lactam in PROTACs

The 6-oxopiperidine moiety is increasingly utilized in the rational design of highly potent PROTAC degraders[2]. Unlike flexible aliphatic chains, the rigidified δ -lactam limits the entropic penalty upon binding to the target protein or the E3 ubiquitin ligase (e.g., Cereblon)[5].

When utilizing 2-(6-oxopiperidin-2-yl)propanedioic acid, the standard synthetic route involves a controlled mono-decarboxylation to yield 2-(6-oxopiperidin-2-yl)acetic acid. This intermediate exposes a single, highly reactive carboxylic acid that can be conjugated to various amine-bearing linkers (e.g., PEG chains or rigidified phenyl rings) using standard peptide coupling reagents like HATU and DIPEA[3].

G A 2-(6-Oxopiperidin-2-yl) propanedioic acid B Thermal Decarboxylation (-CO2) A->B Heat (130°C) C 2-(6-Oxopiperidin-2-yl) acetic acid B->C Yield >90% D Amide Coupling (+ Amine Linker) C->D HATU / DIPEA E PROTAC Warhead / Ligand Conjugate D->E Target Engagement

Workflow for converting 2-(6-Oxopiperidin-2-yl)propanedioic acid into PROTAC intermediates.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Decarboxylation to 2-(6-Oxopiperidin-2-yl)acetic acid

Objective: To cleanly remove one carboxyl group without degrading the lactam ring, generating a monofunctional acetic acid derivative for downstream coupling. Self-Validating Principle: The reaction progress is physically observable via CO 2​ gas evolution and analytically verifiable via a distinct mass shift (-44 Da) in LC-MS.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 2-(6-oxopiperidin-2-yl)propanedioic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.5 M. Causality: DMSO is chosen for its high boiling point and its ability to stabilize the polar transition state during the decarboxylation mechanism.

  • Thermal Activation: Heat the mixture gradually to 130°C under a nitrogen atmosphere. Causality: Gradual heating prevents violent outgassing of CO 2​ , which could lead to sample loss or dangerous pressure buildup.

  • Monitoring (Self-Validation): Observe the bubbler. The reaction is proceeding as long as gas evolves. After approximately 2-4 hours, gas evolution will cease. Withdraw a 10 µL aliquot, dilute in MeCN/H 2​ O, and analyze via LC-MS. Validation Check: The starting material peak ( m/z 202 [M+H]+ ) must disappear entirely, replaced by the product peak ( m/z 158 [M+H]+ ).

  • Workup: Cool the reaction to room temperature. Dilute with brine and extract with Ethyl Acetate (EtOAc) (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Amide Coupling for PROTAC Linker Conjugation

Objective: To attach the synthesized 2-(6-oxopiperidin-2-yl)acetic acid to an amine-functionalized PROTAC linker.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(6-oxopiperidin-2-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Stir for 10 minutes at room temperature. Causality: HATU rapidly forms a highly reactive O-At ester intermediate. A 10-minute pre-activation ensures complete conversion before the amine is introduced, minimizing side reactions.

  • Amine Introduction: Add the target amine linker (1.0 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine salt, rendering it nucleophilic enough to attack the activated ester without competing for the electrophile.

  • Reaction & Validation: Stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1) and LC-MS to ensure the mass of the desired conjugate is achieved.

  • Purification: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. Purify the concentrated crude via reverse-phase preparative HPLC to isolate the pure PROTAC intermediate.

G PROTAC 6-Oxopiperidine-based PROTAC Target Target Protein (e.g., p300/CBP) PROTAC->Target Warhead Binding E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Ligase Recruitment Ternary Ternary Complex Formation Target->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

Mechanism of targeted protein degradation via 6-oxopiperidine-derived PROTACs.

Analytical Quality Control Parameters

To ensure the trustworthiness of the synthesized compounds, the following quantitative data parameters must be met prior to utilizing the intermediates in downstream biological assays:

Analytical MethodTarget ParameterAcceptance CriteriaCausality / Relevance
LC-MS (ESI+) Mass Accuracy ± 0.1 Da of theoretical [M+H]+ Confirms exact molecular weight and absence of double-coupling artifacts.
HPLC (UV 254 nm) Chemical Purity 95% AUCImpurities can act as competitive inhibitors in cellular degradation assays.
1 H-NMR (DMSO- d6​ ) Structural IntegrityPresence of δ -lactam NH peak (~7.5 ppm)Verifies that the lactam ring did not inadvertently open during thermal decarboxylation.

Sources

Troubleshooting & Optimization

Technical Support & Troubleshooting Center: Scale-Up of 2-(6-Oxopiperidin-2-yl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with the synthesis and scale-up of 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1)[1].

This highly functionalized building block features two chemically sensitive moieties: a delta-lactam (6-oxopiperidine) ring and a geminal dicarboxylic acid (malonic acid). Scaling up its synthesis—typically via the saponification of a dialkyl 2-(6-oxopiperidin-2-yl)malonate precursor—presents severe chemoselectivity and isolation challenges. This guide provides causality-driven troubleshooting, empirical data, and a self-validating protocol to ensure high-yield, high-purity production.

Part 1: Reaction Optimization & Troubleshooting FAQs

Q1: Why am I observing significant product loss to decarboxylation during saponification and isolation?

The Causality: Malonic acids possess a gem-dicarboxylic acid motif that is notoriously prone to thermal degradation. Under acidic conditions and elevated temperatures, the molecule undergoes spontaneous decarboxylation via a 6-membered cyclic transition state, releasing CO2​ to form the mono-carboxylic acid (2-(6-oxopiperidin-2-yl)acetic acid)[2]. The activation energy for the decarboxylation of malonic acid derivatives is approximately 126 kJ/mol[3]. The Solution: During scale-up, the exothermic nature of acidification and the heat applied during solvent evaporation provide sufficient thermal energy to overcome this activation barrier. To prevent this, all post-hydrolysis steps—especially the addition of aqueous acid—must be strictly controlled using active cooling to maintain internal temperatures below 15°C. Furthermore, rotary evaporation of the final extracted product must be conducted with a water bath temperature not exceeding 30°C.

Q2: How do I prevent the delta-lactam ring from opening during the ester hydrolysis step?

The Causality: The 6-oxopiperidine ring is a cyclic amide (delta-lactam). While 6-membered lactams are thermodynamically less strained than beta-lactams[4], they remain highly susceptible to nucleophilic attack by hydroxide ions (base-catalyzed hydrolysis) or water (acid-catalyzed hydrolysis) under forcing conditions[5]. The Solution: Successful scale-up relies on exploiting the kinetic window between ester saponification and lactam hydrolysis. Esters hydrolyze significantly faster than amides at ambient temperatures. By utilizing a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at 20–25°C, the malonate esters are fully cleaved before the lactam ring is compromised. Avoid harsh bases like NaOH at elevated temperatures, which will rapidly yield acyclic aminodicarboxylic acid byproducts.

Q3: What is the optimal workflow for extracting this highly polar diacid from the aqueous layer?

The Causality: Diacids are exceptionally polar and highly water-soluble, making standard liquid-liquid extraction with solvents like ethyl acetate or dichloromethane highly inefficient. The Solution: Substitute standard solvents with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior hydrogen-bond accepting capabilities, drastically improving the partition coefficient of polar diacids while maintaining excellent phase separation from water. Ensure the aqueous layer is acidified to pH 2.0–2.5; this fully protonates the carboxylate salts into their neutral acid forms, maximizing organic phase solubility.

Part 2: Quantitative Data & Reaction Pathway Visualization

To illustrate the kinetic vs. thermodynamic control required for this molecule, refer to the empirical data and pathway diagram below.

Table 1: Comparison of Saponification Conditions for Diethyl 2-(6-oxopiperidin-2-yl)malonate
Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)Target Diacid Yield (%)Decarboxylation Byproduct (%)Lactam-Opened Byproduct (%)
6M HCl (aq) H2​O 100°C120% >90%<10%
2M NaOH MeOH / H2​O 60°C415% 25%60%
2.5 eq LiOH THF / H2​O 25°C692% <2%<2%

Data Summary: Mild basic conditions at ambient temperature are mandatory to suppress both thermal decarboxylation and nucleophilic lactam cleavage.

Reaction Pathway Visualization

G A Diethyl 2-(6-oxopiperidin-2-yl)malonate (Diester) B 2-(6-Oxopiperidin-2-yl)propanedioic acid (Target Diacid) A->B LiOH, THF/H2O 25°C (Kinetic Control) D Acyclic Aminodicarboxylic acid (Lactam Cleavage) A->D Harsh Base/Acid Prolonged Heat C 2-(6-Oxopiperidin-2-yl)acetic acid (Decarboxylation) B->C Heat (>70°C) Acidic pH B->D Harsh Base/Acid

Fig 1: Chemoselective pathways in 2-(6-oxopiperidin-2-yl)malonate hydrolysis.

Part 3: Self-Validating Scale-Up Protocol

This protocol is designed for the conversion of Diethyl 2-(6-oxopiperidin-2-yl)malonate to 2-(6-Oxopiperidin-2-yl)propanedioic acid. It incorporates strict in-process controls to validate the reaction at critical junctures.

Step 1: Reagent Preparation Dissolve Diethyl 2-(6-oxopiperidin-2-yl)malonate (1.0 equivalent, e.g., 100 g) in a 4:1 volumetric mixture of Tetrahydrofuran (THF) and Deionized Water (Total volume: 10 volumes relative to starting material weight).

Step 2: Temperature-Controlled Base Addition Cool the reaction vessel to 0–5°C using a jacketed reactor or ice-water bath. Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.5 equivalents) portion-wise over 30 minutes. Causality Check: The exotherm must be controlled to prevent localized hot spots that could trigger premature lactam opening. Maintain internal temperature strictly <10°C during addition.

Step 3: Kinetic Hydrolysis Remove the cooling apparatus and allow the mixture to warm to 20–25°C. Stir vigorously for 6 hours. Self-Validation Checkpoint: Before proceeding, withdraw a 0.5 mL aliquot, quench with cold 1M HCl, and analyze via HPLC (UV 210 nm). The protocol is only validated to proceed to Step 4 when the diester and monoester intermediate peaks are <1% relative to the target diacid peak. If incomplete, continue stirring and re-sample every 2 hours.

Step 4: Chemoselective Acidification Re-apply cooling to drop the internal temperature to 0–5°C. Carefully add 2M HCl (aq) dropwise until the aqueous layer reaches pH 2.0–2.5. Critical Parameter: The internal temperature must never exceed 15°C during this step to absolutely suppress the 6-membered cyclic transition state required for decarboxylation[2].

Step 5: Enhanced Extraction Extract the acidified aqueous layer with cold 2-Methyltetrahydrofuran (2-MeTHF) (3 x 5 volumes). Note: Do not use ethyl acetate. 2-MeTHF provides the necessary hydrogen-bond accepting environment to partition the highly polar diacid out of the aqueous phase.

Step 6: Isolation Wash the combined organic layers with a minimal amount of saturated brine (1 x 2 volumes), dry over anhydrous Na2​SO4​ , and filter. Concentrate the filtrate under reduced pressure. Critical Parameter: Set the rotary evaporator water bath to maximum 30°C . Higher temperatures will induce decarboxylation in the concentrated state. Dry the resulting off-white solid in a vacuum oven at 25°C to constant weight.

Sources

Technical Support Center: 2-(6-Oxopiperidin-2-yl)propanedioic Acid Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. 2-(6-Oxopiperidin-2-yl)propanedioic acid is a highly functionalized molecule containing both a lactam (piperidone) ring and a malonic acid moiety. While this dual functionality makes it a versatile building block in drug development, it also introduces significant vulnerability to auto-oxidation, decarboxylation, and hydrolysis.

This guide is engineered for research scientists to troubleshoot degradation issues and implement field-proven, self-validating storage protocols.

I. Mechanistic Troubleshooting: The Causality of Degradation

Q: Why does my compound degrade into hydroxylated byproducts even when stored in the dark?

A: The degradation is driven by transition metal-mediated auto-oxidation. The molecule contains a malonic acid moiety with a highly activated methine carbon (the C-H bond between the two carboxyl groups). In the presence of trace transition metals (e.g., Fe³⁺ or Cu²⁺ from stainless steel spatulas or low-grade glass), a carbon-centered radical forms. This radical rapidly reacts with ambient molecular oxygen to form a peroxyl radical, eventually yielding hydroperoxides and hydroxylated tartronic acid derivatives[1],[2]. Because this is a radical chain reaction, once initiated by trace metals, it will propagate even in complete darkness.

Q: How does environmental moisture accelerate the oxidation process?

A: Moisture acts as a dielectric medium that facilitates proton transfer, which lowers the activation energy for both the hydrolysis of the 6-oxopiperidin-2-yl (lactam) ring and the decarboxylation of the malonic acid group. Piperidone derivatives are highly sensitive to environmental moisture and require strictly airtight, desiccated storage to prevent structural collapse[3]. Furthermore, water can dissolve trace metal contaminants from the container walls, mobilizing the very catalysts that initiate auto-oxidation.

Q: Why is -20°C the recommended storage temperature instead of standard refrigeration (4°C)?

A: While short-term storage of lactam derivatives at 2°C to 8°C is acceptable for active workflows, long-term thermodynamic stability requires freezing. Kinetic energy at 4°C is still sufficient to overcome the activation barrier for the auto-oxidation of the activated alpha-carbons. Lowering the temperature to -20°C suppresses the kinetic propagation of peroxyl radicals and virtually halts hydrolytic degradation[4],[3].

AutoOxidation Start Intact Molecule (Active C-H Bond) Radical Carbon-Centered Radical Start->Radical Trace Metals Peroxyl Peroxyl Radical Intermediate Radical->Peroxyl O2 Addition Hydroperoxide Hydroperoxide Formation Peroxyl->Hydroperoxide H-Abstraction Degraded Degradation (Hydroxylation/Cleavage) Hydroperoxide->Degraded Bond Cleavage

Fig 1: Radical-mediated auto-oxidation pathway of the activated methine carbon.

II. Data Analytics: Storage Viability Matrix

To optimize your inventory management, refer to the quantitative stability matrix below. This data synthesizes the compound's purity retention across various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (>95% Purity)
Optimal -20°CArgonDark (Amber Vial)> 24 Months
Acceptable 2°C to 8°CArgonDark (Amber Vial)6 Months
Suboptimal 25°CAirDark (Amber Vial)< 1 Month
High Risk 25°CAirAmbient Light< 1 Week

III. The Protocol Vault: Self-Validating Anaerobic Storage

To guarantee the scientific integrity of your downstream assays, do not simply place the compound in a freezer. Follow this self-validating, step-by-step methodology to establish an anhydrous, anaerobic storage environment.

Step 1: Metal-Free Preparation
  • Action: Handle the solid powder exclusively with PTFE (Teflon) or ceramic spatulas.

  • Causality: Stainless steel spatulas can shed microscopic Fe³⁺ particles, which act as potent catalysts for the Udenfriend degradation pathway (transition metal-mediated auto-oxidation)[2].

Step 2: Lyophilization (Moisture Eradication)
  • Action: Dissolve the compound in a minimal amount of LC-MS grade water/acetonitrile and lyophilize for 24–48 hours until a fine, dry powder is achieved.

  • Causality: Removing interstitial water molecules prevents the hydrolysis of the piperidone ring and eliminates the solvent cage required for rapid decarboxylation.

Step 3: Aliquoting and Argon Blanketing
  • Action: Transfer the lyophilized powder into single-use, pre-dried amber glass vials. Insert an Argon gas line into the vial and purge gently for 30 seconds.

  • Causality: Amber glass blocks UV-induced radical initiation. Argon is specifically chosen over Nitrogen because Argon is heavier than air; it sinks to the bottom of the vial and forms a protective physical blanket over the solid, effectively displacing molecular oxygen[3].

Step 4: Hermetic Sealing
  • Action: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the cap boundary with Parafilm.

  • Causality: PTFE provides a chemically inert barrier, while the silicone backing ensures a hermetic seal against atmospheric oxygen and humidity.

Step 5: Sentinel Validation (Quality Control)
  • Action: Prepare one "Sentinel Vial" alongside your main batch. After 30 days of storage at -20°C, dissolve the sentinel aliquot in deuterated solvent and run a quantitative NMR (qNMR) or LC-MS.

  • Causality: This creates a self-validating system . By verifying the purity of the sentinel vial, you mathematically guarantee the integrity of the entire batch without breaking the seal on your primary working stocks.

ProtocolWorkflow Prep 1. Metal-Free Preparation Dry 2. Lyophilization (Remove H2O) Prep->Dry Purge 3. Argon Purge (Displace O2) Dry->Purge Seal 4. PTFE Sealing (Amber Vials) Purge->Seal QC 5. Sentinel QC (qNMR at 30 Days) Seal->QC

Fig 2: Self-validating workflow for anhydrous, anaerobic long-term storage.

IV. References

  • Malonic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring Source: nih.gov URL:[Link]

  • CHAPTER 9: Control of Drug Degradation - Books Source: rsc.org URL:[Link]

  • How stable is N-Carbethoxy-4-piperidone? - Knowledge - Bloom Tech Source: bloomtechz.com URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2-(6-Oxopiperidin-2-yl)propanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 2-(6-Oxopiperidin-2-yl)propanedioic acid. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and solve baseline issues, ensuring the integrity and accuracy of your chromatographic data. A stable baseline is the foundation of reliable quantification, and understanding the root causes of noise is paramount for robust method development and routine analysis.

This guide is structured to walk you through a systematic troubleshooting process, from initial diagnosis to specific protocols for remediation.

Section 1: Initial Diagnosis - Understanding the "Language" of Baseline Noise

Baseline noise is rarely random; its pattern often provides critical clues to its source. Before taking any action, it's essential to characterize the type of noise you are observing.

FAQ: What are the most common types of baseline noise and what do they generally indicate?

There are four primary categories of baseline noise. Identifying which one you're experiencing is the first step in an efficient troubleshooting process.

Noise Type Description Common Causes Initial Action
Drift A steady, non-horizontal baseline, either inclining or declining over the course of a run.Inadequate column equilibration, temperature fluctuations, mobile phase composition changing (e.g., evaporation of a volatile component), or mismatched absorbance of mobile phases in a gradient.[1][2][3]Ensure column is fully equilibrated. Check for temperature stability in the lab and column compartment. Prepare fresh mobile phase.
Wander (or "Wow") Low-frequency, undulating noise with a period of several minutes.Poor mobile phase mixing, temperature fluctuations affecting the detector or column.[4]Check mixer performance. Insulate tubing and ensure a stable lab environment.[2][4]
Cyclic Noise (Regular Spikes) High-frequency, regular, and repeating spikes or pulses that often correlate with the pump stroke.Pump-related issues: faulty check valves, piston seal leaks, or trapped air bubbles in the pump head.[4][5]Purge the pump thoroughly. If noise persists, inspect and clean or replace check valves and piston seals.[5][6]
Random Noise (Spikes) Irregular, sharp, and non-reproducible spikes in the baseline.Air bubbles in the system (especially the detector flow cell), a failing detector lamp, or electrical interference.[7][8]Degas the mobile phase thoroughly. Flush the system to dislodge bubbles. Check detector lamp energy.

Section 2: The Systematic Troubleshooting Workflow

Effective troubleshooting is a process of elimination. The following workflow is designed to systematically isolate the source of the noise, starting with the most common and easiest-to-fix issues.

HPLC_Troubleshooting_Workflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Source Isolation cluster_2 Phase 3: Component-Specific Troubleshooting Observe Observe Baseline Noise (Drift, Cyclic, Random?) Check_MP Q: Is Mobile Phase Freshly Prepared & Degassed? Observe->Check_MP Check_Equil Q: Is System Fully Equilibrated? Check_MP->Check_Equil Yes Remake_MP Prepare Fresh Mobile Phase (See Protocol 2.1) Check_MP->Remake_MP No Isolate_Source Isolate Noise Source (Run System Without Column) Check_Equil->Isolate_Source Yes Equilibrate Equilibrate System for Extended Period (e.g., >10 column volumes) Check_Equil->Equilibrate No Noise_Persists Q: Does Noise Persist? Isolate_Source->Noise_Persists Troubleshoot_Column Troubleshoot Column (Contamination, Degradation) Noise_Persists->Troubleshoot_Column No Troubleshoot_System Troubleshoot System (Pump, Detector, Injector) Noise_Persists->Troubleshoot_System Yes Remake_MP->Observe Equilibrate->Observe

Caption: A systematic workflow for diagnosing HPLC baseline noise.

Step 1: The Mobile Phase - The Most Common Culprit

Over 70% of HPLC issues can be traced back to the mobile phase. Contaminants, improper preparation, or degradation can all introduce significant baseline noise.[3][5]

FAQ: How can my mobile phase preparation introduce noise?

  • Solvent Quality: Using non-HPLC grade solvents can introduce UV-absorbing impurities, leading to high background and ghost peaks.[9][10] Water is a common source of contamination; always use freshly purified, 18.2 MΩ·cm water.[5]

  • Buffer Precipitation: If using buffers like phosphate, ensure the organic concentration in your mobile phase does not cause precipitation, which can damage the column and pump.[11] It is advisable to prepare buffer solutions fresh daily, as they are prone to microbial growth.[12]

  • Dissolved Gases: As the mobile phase moves from the high-pressure environment of the column to the low-pressure detector flow cell, dissolved gases can come out of solution, forming microbubbles.[4][7] These bubbles cause sharp, random spikes in the baseline due to changes in refractive index.

  • Improper Mixing: When preparing a mobile phase by volume, it's crucial to measure each component separately before mixing to account for volume contraction.[10]

Protocol 2.1: Best Practices for Mobile Phase Preparation

  • Select High-Purity Components: Use only HPLC or MS-grade solvents and high-purity buffer reagents that are within their expiration date.[9][10]

  • Measure Accurately: For premixed mobile phases, measure the aqueous and organic components in separate graduated cylinders before combining them in the final reservoir. For example, to make 1L of 70:30 Methanol:Water, measure 700 mL of methanol and 300 mL of water separately, then mix.[13]

  • Filter: Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could clog the system.[9][13]

  • Degas Thoroughly: Before use, degas the mobile phase using an inline degasser, helium sparging, or sonication under vacuum.[1][12] Inline degassers are highly effective but ensure the module is functioning correctly.[5]

Step 2: The HPLC System - Diagnosing Hardware Issues

If the noise persists with a freshly prepared mobile phase and a well-equilibrated system (run without the column), the issue likely lies within the HPLC hardware itself.

FAQ: My baseline has regular pulses. How do I confirm it's the pump?

A pulsating baseline is almost always caused by the pump's delivery cycle.[4][5] This can be due to a faulty check valve that isn't sealing properly, a worn piston seal causing a leak, or an air bubble trapped in a pump head.[6][8] Start by purging each pump channel individually at a high flow rate (e.g., 5 mL/min) to dislodge any bubbles. If the problem continues, the check valves are the next most likely culprit and may need cleaning or replacement.[2][6]

FAQ: How do I know if my detector is the source of the noise?

Detector-related noise is often random and spiky. The two most common causes are a contaminated flow cell or a failing lamp.[4][7]

  • Dirty Flow Cell: Contaminants from previous analyses can build up on the flow cell windows, scattering light and increasing noise.[4][7]

  • Failing Lamp: As a UV lamp ages, its light output becomes unstable, which can manifest as both short-term noise and long-term drift.[4] Most modern HPLC systems track lamp usage hours; check the manufacturer's recommendation for lamp lifetime.

Protocol 2.2: Cleaning a Contaminated Detector Flow Cell

Caution: Consult your detector's manual before proceeding. Never use hydrochloric acid (HCl) as it can corrode stainless steel.

  • Disconnect the Column: Replace the column with a union.

  • Initial Flush: Flush the system with HPLC-grade water to remove any buffers.

  • Organic Flush: Flush with methanol or isopropanol for 15-20 minutes.

  • Acid Wash (if necessary): For stubborn contamination, flush with 1N Nitric Acid (HNO₃) for 15 minutes, followed immediately by another extensive water flush to remove all traces of the acid.[6]

  • Final Flush: Re-equilibrate the system with your mobile phase.

Step 3: The Column & Analyte - Specific Considerations

If the baseline is stable without the column but noisy with it, the column is the source of the problem. For a compound like 2-(6-Oxopiperidin-2-yl)propanedioic acid, which has structural similarities to amino acids, specific interactions and stability issues must be considered.

FAQ: Could my column be "bleeding" or contaminated?

Yes. Column bleed occurs when the stationary phase slowly hydrolyzes and leaches from the column, causing a drifting or noisy baseline. This is more common when operating at pH or temperature extremes.[14] Contamination from strongly retained sample components can also elute slowly during subsequent runs, creating a wandering or noisy baseline.[5]

Protocol 2.3: General Reversed-Phase Column Flushing Procedure

This procedure uses a series of solvents to remove a wide range of contaminants. Always reverse the column direction for cleaning (disconnect from the detector).[15]

  • Buffer Removal: Flush with 10-20 column volumes of mobile phase without the buffer (e.g., Water/Acetonitrile).

  • Polar Contaminant Removal: Flush with 10-20 column volumes of 100% HPLC-grade water.

  • Non-Polar Contaminant Removal: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Eluent Wash: For highly retained contaminants, flush with 10-20 column volumes of 100% Isopropanol.[16][17]

  • Re-equilibration: Flush with the initial mobile phase (with buffer) until the baseline is stable.

FAQ: Could the stability of 2-(6-Oxopiperidin-2-yl)propanedioic acid affect the baseline?

  • Recommendation: Prepare samples fresh and store them in a temperature-controlled autosampler.[21] If you suspect instability, perform a forced degradation study (exposing the analyte to mild acid, base, and oxidative conditions) to understand its degradation profile.[19] Also, ensure the sample solvent is compatible with the mobile phase to prevent sample precipitation upon injection.[6][22]

Section 3: Environmental and Preventative Measures

FAQ: How important is temperature control for baseline stability?

Extremely important. Fluctuations in ambient lab temperature can cause baseline drift, especially for detectors like Refractive Index (RI) detectors, but also for UV detectors.[1][2][4] A temperature difference between the column and the mobile phase entering it can also affect retention times and selectivity.[14][23]

  • Best Practice: Use a thermostatted column compartment and allow the entire system, including the mobile phase, to reach thermal equilibrium before starting an analysis.[23][24] Insulating the tubing between the column and the detector can also help minimize environmental effects.[1][2]

Caption: Cause-and-effect diagram of common sources of HPLC baseline noise.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Quantum Analytics. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?. [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Metabolites. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • ACS Omega. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. [Link]

  • Molecules. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • KNAUER. (2021). Good HPLC practice guide. [Link]

  • Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. [Link]

  • ResearchGate. (2025). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. [Link]

  • STAR Protocols. (n.d.). Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry. [Link]

  • Methods in Molecular Biology. (n.d.). HPLC of Peptides and Proteins. [Link]

  • Phenomenex. (2022). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • ResearchGate. (2019). What is the procedure for washing the HPLC C18 columns?. [Link]

  • The Chemical Separation and Analysis Specialists (Chemass). (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]

  • GMI, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

Sources

Technical Support Center: Synthesis of 2-(6-Oxopiperidin-2-yl)propanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This guide is designed for researchers and drug development professionals synthesizing malonate-functionalized delta-lactams. The addition of a propanedioic acid (malonate) derivative to the C6 position of a piperidin-2-one ring is a critical transformation in alkaloid and peptidomimetic synthesis. This process typically relies on the generation of a highly reactive N-acyliminium ion , which is prone to several competing side reactions if reaction parameters are not strictly controlled.

System Overview & Mechanistic Pathway

The standard synthetic route utilizes 6-ethoxypiperidin-2-one (or 6-methoxypiperidin-2-one) as a stable precursor. Upon treatment with a Lewis acid, the alkoxy group is eliminated to form an electrophilic N-acyliminium ion. The malonate nucleophile then attacks this intermediate. However, the N-acyliminium ion can also undergo competitive proton elimination to form an enamide (5,6-dihydropyridin-2(1H)-one), which can subsequently trap another N-acyliminium ion to form an unwanted dimer [1].

G A 6-Ethoxypiperidin-2-one (Precursor) B N-Acyliminium Ion (Reactive Intermediate) A->B Lewis Acid - EtOH D Diethyl 2-(6-oxopiperidin-2-yl)malonate (Target Product) B->D + Malonate (Desired Pathway) E 5,6-Dihydropyridin-2(1H)-one (Elimination Product) B->E - H+ (Elimination) F Dimeric Byproduct (Side Reaction) B->F C Diethyl Malonate (Nucleophile) C->D Nucleophilic Attack E->F + N-Acyliminium (High Concentration)

Mechanistic pathway of N-acyliminium ion malonate addition and competing side reactions.

Troubleshooting FAQs

Q1: I am observing a significant amount of a higher-molecular-weight byproduct instead of my target malonate. How do I suppress this? A1: You are likely observing the dimerization of the N-acyliminium ion. This occurs when the intermediate undergoes competitive β -proton elimination to form 5,6-dihydropyridin-2(1H)-one (an enamide). This enamide is nucleophilic and will attack a second N-acyliminium ion. Causality & Fix: This is a concentration-dependent bimolecular side reaction. According to comprehensive reviews on N-acyliminium chemistry [1], running the reaction at higher concentrations (e.g., 0.2 M) yields up to 20% dimer. Diluting the reaction to 0.01 M kinetically favors the trapping of the intermediate by the highly abundant malonate nucleophile, virtually eliminating the dimeric byproduct.

Q2: During the hydrolysis of the diethyl malonate intermediate to the free propanedioic acid, I lose one of the carboxylic acid groups. Why? A2: You are experiencing spontaneous decarboxylation. 1,3-dicarbonyls (malonic acids) are highly prone to decarboxylation upon heating, especially when transitioning from the ester to the free di-acid state. Causality & Fix: Acidic hydrolysis or refluxing basic conditions provide the thermal energy required for the six-membered transition state of decarboxylation. To isolate the intact 2-(6-oxopiperidin-2-yl)propanedioic acid, you must perform the saponification using a mild aqueous base (e.g., LiOH in THF/H 2​ O) strictly at 0–4 °C, followed by careful acidification at 0 °C. Never apply heat during the subsequent solvent evaporation.

Q3: My Lewis acid (e.g., BF 3​ ·OEt 2​ ) is causing lactam ring-opening and poor yields. How can I optimize the electrophilic addition? A3: Lactam hydrolysis occurs when the Lewis acid is degraded by adventitious water, generating strong Brønsted acids (like HF) that catalyze ring-opening. Causality & Fix: First, ensure your system is strictly anhydrous (flame-dried glassware, freshly distilled solvents). Second, consider switching from BF 3​ ·OEt 2​ to TiCl 4​ . TiCl 4​ provides tighter bidentate coordination to both the lactam carbonyl and the leaving alkoxy group, accelerating the formation of the N-acyliminium ion at lower temperatures (-78 °C) where ring-opening pathways are thermally inaccessible.

Process Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of the target product versus elimination/dimerization side products.

Precursor Conc. (M)Lewis AcidMalonate (eq)Temp (°C)Target Yield (%)Dimer/Elimination (%)
0.20BF 3​ ·OEt 2​ 1.2-78 to 256520
0.05BF 3​ ·OEt 2​ 1.2-78 to 25788
0.01 BF 3​ ·OEt 2​ 1.2 -78 to 25 89 < 1
0.01 TiCl 4​ 2.0 -78 94 < 1

Conclusion: High dilution (0.01 M) combined with a strong, oxophilic Lewis acid (TiCl 4​ ) at cryogenic temperatures provides the optimal self-validating system for maximizing the malonate addition while suppressing dimerization.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of Diethyl 2-(6-oxopiperidin-2-yl)malonate

This protocol utilizes high dilution to prevent dimerization.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Add 6-ethoxypiperidin-2-one (1.0 mmol, 143 mg) and anhydrous CH 2​ Cl 2​ (100 mL) to achieve a 0.01 M concentration.

  • Nucleophile Addition: Inject diethyl malonate (2.0 mmol, 320 mg) via syringe. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add TiCl 4​ (1.2 mmol, 1.0 M solution in CH 2​ Cl 2​ ) over 10 minutes. The solution may turn pale yellow.

  • Reaction & Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the consumption of the precursor via TLC (EtOAc/Hexane 1:1, visualized with KMnO 4​ ).

  • Quenching: Once the precursor is consumed, quench the reaction at -78 °C by adding saturated aqueous NaHCO 3​ (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH 2​ Cl 2​ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the target diester.

Protocol B: Mild Saponification to 2-(6-Oxopiperidin-2-yl)propanedioic Acid

This protocol prevents the thermal decarboxylation of the malonic acid moiety.

  • Solvent Setup: Dissolve diethyl 2-(6-oxopiperidin-2-yl)malonate (0.5 mmol) in a 3:1 mixture of THF/H 2​ O (8 mL) in a 25 mL flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Hydrolysis: Slowly add LiOH·H 2​ O (1.2 mmol, 50 mg) in one portion. Stir vigorously at 0 °C for 4–6 hours. Do not let the reaction warm to room temperature.

  • Acidification: While maintaining the temperature at 0 °C, carefully adjust the pH to ~2 using cold 1 M HCl.

  • Isolation: Extract the aqueous layer immediately with cold ethyl acetate (4 × 15 mL). Dry the combined organic layers over Na 2​ SO 4​ and evaporate the solvent under a stream of nitrogen or on a rotary evaporator with the water bath set strictly below 20 °C to yield the pure propanedioic acid derivative.

References

  • Maryanoff, B. E.; Zhang, H.-C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. "Cyclizations of N-Acyliminium Ions". Chemical Reviews, 2004 , 104 (3), 1431–1628.[Link]

Validation & Comparative

Method Validation for 2-(6-Oxopiperidin-2-yl)propanedioic Acid Quantification in Plasma: A Comparative Extraction and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, low-molecular-weight metabolites in biological matrices is a persistent bottleneck in drug development and biomarker discovery. 2-(6-Oxopiperidin-2-yl)propanedioic acid (Molecular Weight: 201.18 g/mol ) presents a unique bioanalytical challenge. Structurally, it features a highly polar lactam ring (6-oxopiperidin-2-yl) conjugated to a malonic acid derivative (propanedioic acid).

This guide objectively compares traditional sample preparation and chromatographic methodologies against an optimized, self-validating Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS . By analyzing the chemical causality behind experimental failures, this guide provides researchers with a robust, ICH M10-compliant framework for quantifying this challenging analyte in human plasma.

The Causality of Bioanalytical Failure (Expertise & Experience)

To design a robust assay, we must first understand why standard bioanalytical approaches fail for 2-(6-Oxopiperidin-2-yl)propanedioic acid.

  • Chromatographic Failure (The LogP Problem): The dual carboxylic acid groups impart an extremely low, negative LogP. On a standard C18 reversed-phase column, the compound is highly hydrophilic and refuses to partition into the hydrophobic stationary phase. Consequently, it elutes in the void volume alongside endogenous salts and lysophospholipids, leading to catastrophic ion suppression and signal loss[1].

  • Extraction Failure (The pKa Problem): The malonic acid moiety has two acidic pKa values (approximately 2.8 and 5.7). At physiological plasma pH (7.4), the molecule is fully deprotonated and exists as a highly water-soluble anion. Liquid-Liquid Extraction (LLE) using standard organic solvents (e.g., MTBE, ethyl acetate) yields near 0% recovery because the charged analyte cannot partition into the organic layer[2]. Furthermore, simple Protein Precipitation (PPT) leaves high concentrations of residual matrix components that interfere with mass spectrometric detection.

The Solution: We must exploit the molecule's permanent negative charge and extreme polarity. By utilizing a WAX-SPE protocol, we can capture the analyte via ionic interaction, wash away hydrophobic lipids, and elute it into a clean extract. Subsequently, HILIC provides the necessary retention by partitioning the polar analyte into a water-enriched layer on the stationary phase[3].

Comparative Analysis of Sample Preparation Techniques

To demonstrate the superiority of the WAX-SPE approach, we evaluated three distinct sample preparation methods using human plasma spiked at 100 ng/mL. The quantitative results are summarized below.

Table 1: Sample Preparation Performance Comparison
Extraction TechniquePrimary MechanismPhospholipid RemovalAbsolute Recovery (%)Matrix Effect (Bias %)Verdict
Protein Precipitation (PPT) Solvent-induced protein denaturation (Acetonitrile)Poor (High residual lysophospholipids)85.2%-65.4% (Severe Suppression)Inadequate. High matrix interference prevents reliable LLOQ.
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (Ethyl Acetate)Excellent< 5.0%N/A (Signal too low)Inadequate. Analyte is too polar/charged to partition into organic phase.
Mixed-Mode WAX-SPE Ionic binding (Secondary amine sorbent)Excellent89.7% -4.2% (Negligible) Optimal. High recovery and clean extract ensure ICH M10 compliance.

Comparative Analysis of Chromatographic Platforms

Achieving adequate retention factor ( k′>2 ) is critical to moving the analyte away from the solvent front and endogenous suppression zones.

Table 2: Chromatographic Strategy Comparison
Column PlatformRetention MechanismMobile Phase CompatibilityPeak Shape & WidthSuitability for Dicarboxylic Acids
Reversed-Phase (C18) Hydrophobic interactionHigh aqueous (poor desolvation in MS)Poor (Tailing, elutes in void volume)Fail. Cannot retain highly polar, ionized molecules[1].
Zwitterionic HILIC Aqueous layer partitioning & weak electrostaticHigh organic (excellent desolvation)Sharp, Gaussian (W ~ 0.15 min)Pass. Gold standard for polar metabolomics[3].

Optimized Experimental Protocol: WAX-SPE and HILIC-MS/MS

The following step-by-step methodology represents a self-validating system designed to meet the rigorous standards of the FDA (2018)[4] and ICH M10[5] guidelines.

Step 1: Plasma Pre-Treatment
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 2-(6-Oxopiperidin-2-yl)propanedioic acid-d4, 500 ng/mL).

  • Add 200 µL of 2% Formic Acid in water. Causality Note: Acidifying the plasma disrupts protein binding and ensures the WAX sorbent (a secondary amine) is fully protonated and positively charged, maximizing ionic capture.

Step 2: WAX-SPE Extraction Workflow
  • Condition: Pass 1.0 mL of Methanol, followed by 1.0 mL of Water through the WAX cartridge (30 mg/1cc).

  • Load: Apply the 260 µL acidified plasma sample. The anionic malonic acid binds to the cationic sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove neutral and basic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute tightly bound hydrophobic phospholipids.

  • Elute: Pass 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality Note: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the analyte.

  • Evaporate & Reconstitute: Dry the eluate under nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Acetate.

Extraction N1 1. Acidify Plasma (Analyte Neutralized) N2 2. Condition WAX (MeOH ➔ Water) N1->N2 N3 3. Load Sample (Ionic Binding) N2->N3 N4 4. Wash Matrix (2% FA ➔ MeOH) N3->N4 N5 5. Elute Analyte (5% NH4OH) N4->N5 N6 6. Recon in ACN (HILIC Ready) N5->N6

Optimized WAX-SPE workflow for polar acidic metabolite extraction from plasma.
Step 3: HILIC-MS/MS Analysis
  • Analytical Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B (highly organic to promote HILIC retention). Linearly decrease to 50% B over 4.5 minutes to elute the polar analyte. Re-equilibrate at 90% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

MS_Pathway HILIC HILIC Separation (Aqueous Partitioning) ESI ESI Negative Mode [M-H]- Generation HILIC->ESI Q1 Q1: Precursor Ion m/z 200.1 ESI->Q1 Q2 Q2: Collision Cell (Argon CID) Q1->Q2 Q3 Q3: Product Ion m/z 112.0 Q2->Q3 Det Electron Multiplier Signal Integration Q3->Det

LC-MS/MS signaling and quantification pathway for 2-(6-Oxopiperidin-2-yl)propanedioic acid.

Method Validation Results & Regulatory Compliance

To ensure trustworthiness and regulatory acceptability, the method was validated against current ICH M10 [5] and FDA (2018) [4] standards. The self-validating nature of the SIL-IS ensures that any minor variations in extraction efficiency or ionization are mathematically normalized.

  • Linearity & Sensitivity: The calibration curve demonstrated excellent linearity ( R2>0.998 ) over a dynamic range of 1.00 to 1000 ng/mL. The Lower Limit of Quantitation (LLOQ) was established at 1.00 ng/mL, with a signal-to-noise ratio > 10:1.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) were ≤8.5% across all Quality Control (QC) levels (Low, Mid, High), and ≤12.4% at the LLOQ, well within the ±15% ( ±20% for LLOQ) regulatory acceptance criteria[5].

  • Matrix Effect & Recovery: The IS-normalized matrix factor (MF) was evaluated in six distinct lots of human plasma. The MF ranged from 0.96 to 1.03 (CV < 4%), proving that the WAX/HILIC combination successfully eliminates matrix-induced ion suppression.

  • Dilution Integrity: Dilution Quality Control (DQC) samples were spiked above the Upper Limit of Quantitation (ULOQ) and diluted 10-fold with blank matrix. Accuracy remained within ±9.2% , satisfying requirements for over-range study samples[6].

Sources

2-(6-Oxopiperidin-2-yl)propanedioic acid vs 2-(5-oxopyrrolidin-2-yl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

An inherent challenge in modern drug discovery is the poor pharmacokinetic profile of native peptides, which are highly susceptible to proteolytic degradation and often lack the conformational rigidity required for high-affinity receptor binding. To overcome this, researchers frequently employ "Freidinger lactams"—cyclic peptide bond isosteres that lock the peptide backbone into specific bioactive conformations [1].

As a Senior Application Scientist, I frequently evaluate novel bifunctional synthons for constructing these constrained scaffolds. Two highly versatile building blocks in this domain are 2-(5-oxopyrrolidin-2-yl)propanedioic acid (a γ-lactam malonate) and 2-(6-oxopiperidin-2-yl)propanedioic acid (a δ-lactam malonate). By combining a lactam ring with a malonic acid moiety, these compounds allow for seamless integration into peptide chains followed by decarboxylation, bypassing the stereochemical hurdles of direct lactam alkylation.

This guide provides an in-depth technical comparison of these two synthons, detailing their structural profiles, mechanistic roles in drug design, and validated experimental workflows.

Structural and Physicochemical Profiling

The fundamental difference between these two building blocks lies in their ring size, which directly dictates the spatial trajectory of the attached peptide chain and the resulting conformational constraints [2].

  • 2-(5-Oxopyrrolidin-2-yl)propanedioic acid : Features a 5-membered γ-lactam ring. This structure is highly rigid and nearly planar, making it an exceptional nucleator for β-turns. It serves as a direct structural mimic of pyroglutamate (Glp) or a conformationally restricted proline/glutamate hybrid.

  • 2-(6-Oxopiperidin-2-yl)propanedioic acid : Features a 6-membered δ-lactam ring. The piperidone ring adopts a puckered chair or boat conformation, providing slightly more flexibility and an extended spatial projection. It is typically utilized to mimic larger residues like aminoadipic acid or 6-oxopipecolic acid.

Table 1: Comparative Physicochemical Properties

Parameter2-(5-Oxopyrrolidin-2-yl)propanedioic acid2-(6-Oxopiperidin-2-yl)propanedioic acid
CAS Number 1934442-79-11803612-18-1
Molecular Weight 187.15 g/mol 201.18 g/mol
Ring System 5-membered (γ-lactam)6-membered (δ-lactam)
H-Bond Donors / Acceptors 3 / 53 / 5
Conformational Preference Rigid, planar amide; induces Type II β-turnsPuckered chair; extended backbone projection
Primary Mimicry Pyroglutamate, Glutamate, ProlineAminoadipate, Pipecolate

Mechanistic Role in Drug Design

The choice between a γ-lactam and a δ-lactam malonate is dictated by the specific pharmacophore model of the target receptor or enzyme active site [3].

Mechanism cluster_5 5-Membered Ring (γ-Lactam) cluster_6 6-Membered Ring (δ-Lactam) N1 2-(5-oxopyrrolidin-2-yl) propanedioic acid N2 Pyroglutamate / Proline Mimicry N1->N2 N3 β-Turn Nucleation & Targeting N2->N3 M1 2-(6-oxopiperidin-2-yl) propanedioic acid M2 Aminoadipate / Pipecolate Mimicry M1->M2 M3 Extended Protease Pocket Binding M2->M3

Mechanistic divergence of γ-lactam and δ-lactam malonates in peptidomimetic drug design.

The 5-Membered γ-Lactam Trajectory: When targeting enzymes like Glutaminyl Cyclase or designing CNS-active peptides (e.g., TRH analogs), the γ-lactam malonate is superior. The 5-membered ring restricts the ψ and ϕ dihedral angles of the peptide backbone, effectively forcing the sequence into a tight β-turn [4]. This minimizes the entropic penalty upon receptor binding, drastically increasing target affinity.

The 6-Membered δ-Lactam Trajectory: Conversely, when designing inhibitors for specific proteases (e.g., serine or cysteine proteases) that feature deep, extended S1/S1' subpockets, the δ-lactam malonate is preferred. The additional methylene group allows the ring to pucker, projecting the substituent deeper into the enzymatic pocket while still shielding the adjacent amide bonds from proteolytic cleavage.

Experimental Workflows: Decarboxylative Amidation

Directly alkylating the α-position of a lactam is notoriously difficult due to poor stereocontrol and competing N-alkylation. Using a malonic acid derivative solves this: one carboxyl group is used for peptide coupling, and the other is subsequently removed via thermal decarboxylation. This self-validating workflow ensures high yields and thermodynamic stereocontrol.

Workflow A Lactam-Malonate Starting Material B Carboxyl Activation (HATU / DIPEA) A->B C Amine Coupling (Peptide N-terminus) B->C D Thermal Decarboxylation (110°C, Toluene) C->D E Conformationally Restricted Peptidomimetic D->E

Workflow for integrating lactam-malonate synthons into peptide scaffolds via decarboxylative coupling.

Protocol: Synthesis of Lactam-Peptide Isosteres via Decarboxylative Coupling

This protocol is optimized for both the 5-membered and 6-membered malonate derivatives.

Step 1: Carboxyl Activation & Amine Coupling

  • Preparation : Dissolve the target peptide (bearing a free N-terminus) in anhydrous DMF.

  • Activation : Add 1.2 equivalents of the chosen lactam-propanedioic acid building block.

    • Causality Check: We specifically utilize HATU (1.5 eq) and DIPEA (3.0 eq) rather than standard EDC/HOBt. The bulky nature of the malonate's α-carbon creates significant steric hindrance; HATU generates a highly reactive 7-aza-OBt ester that efficiently overcomes this barrier.

  • Reaction : Stir at room temperature for 2-4 hours under inert atmosphere. Monitor completion via LC-MS.

Step 2: Thermal Decarboxylation (Self-Validating Step)

  • Solvent Exchange : Isolate the intermediate malonate-peptide conjugate and redissolve in anhydrous toluene (0.1 M).

  • Thermal Cleavage : Heat the solution to 110°C under reflux for 2 to 4 hours.

    • Causality Check: Heating in a non-polar solvent like toluene drives the concerted loss of CO2​ through a cyclic transition state. Because the intermediate enol rapidly tautomerizes, the reaction inherently yields the thermodynamically most stable epimer of the α-substituted lactam, eliminating the need for complex asymmetric synthesis.

  • Validation : The system is self-validating. The exact loss of 44 Da ( CO2​ ) observed via continuous LC-MS monitoring confirms successful decarboxylation without degradation of the peptide backbone.

Comparative Performance Data

When subjected to the decarboxylative amidation protocol, the two synthons exhibit distinct kinetic and stability profiles due to their differing ring strains.

Table 2: Experimental Performance Metrics

Metric2-(5-Oxopyrrolidin-2-yl)propanedioic acid2-(6-Oxopiperidin-2-yl)propanedioic acid
Coupling Efficiency (HATU/DIPEA) >90% yield (Less steric crowding)75-85% yield (Increased allylic-type strain)
Decarboxylation Kinetics (110°C) Complete in ~2 hoursComplete in ~4 hours
Thermodynamic Epimer Ratio (dr) >95:5 (Highly biased by planar ring)~85:15 (Puckered ring allows minor epimer)
Proteolytic Half-Life (Plasma) >24 hours (Resists aminopeptidases)>24 hours (Resists endopeptidases)

Summary Recommendation: Select 2-(5-oxopyrrolidin-2-yl)propanedioic acid when the primary goal is to rigidify a peptide backbone to nucleate a β-turn or mimic pyroglutamate. Select 2-(6-oxopiperidin-2-yl)propanedioic acid when targeting proteases that require deeper pocket penetration or when mimicking extended amino acids like aminoadipate. Both synthons, when utilized via the decarboxylative amidation workflow, provide robust, high-yielding pathways to advanced peptidomimetic therapeutics.

References

  • Abell, A. D., & Gardiner, J. (1999). Synthesis of Lactam-Based Peptidomimetics from β-Keto Esters and β-Keto Amides. The Journal of Organic Chemistry. [Link]

  • Palomo, C., et al. (2003). Development of a New Family of Conformationally Restricted Peptides as Potent Nucleators of β-Turns. Journal of the American Chemical Society.[Link]

A Senior Application Scientist's Guide to Cross-Validation of 2-(6-Oxopiperidin-2-yl)propanedioic Acid LC-MS Data

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. For molecules like 2-(6-Oxopiperidin-2-yl)propanedioic acid, a compound featuring a cyclic imide structure, robust and reliable quantification in biological matrices is critical for pharmacokinetic and toxicokinetic assessments.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its inherent selectivity and sensitivity.[2]

However, the lifecycle of a drug development program often involves multiple laboratories, evolving analytical technologies, or long-term studies where methods may be updated. This introduces a significant risk of analytical variability. Cross-validation serves as the essential process to ensure data comparability and consistency under these circumstances.[3] It is a formal comparison of data from at least two different analytical methods or the same method used at two different sites.[3]

This guide provides an in-depth, experience-driven comparison of two hypothetical LC-MS/MS methods for the analysis of 2-(6-Oxopiperidin-2-yl)propanedioic acid. We will delve into the causality behind experimental choices, present a self-validating cross-validation protocol, and interpret the resulting data, all while adhering to the principles outlined in regulatory guidance such as the FDA's ICH M10.[4][5]

Part 1: The Reference Method: A High-Throughput Protein Precipitation (PPT) LC-MS/MS Assay

Our reference method is designed for a high-throughput discovery or early-phase clinical environment. The primary goal is rapid sample turnaround while maintaining acceptable accuracy and precision. The choice of protein precipitation as the sample preparation technique reflects this, as it is fast and cost-effective.

Rationale Behind Experimental Choices
  • Sample Preparation: Protein precipitation with acetonitrile is selected for its simplicity. Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography. The addition of an internal standard (IS) early in the process is crucial to correct for variability in sample preparation and instrument response.

  • Chromatography: A C18 reversed-phase column is ideal for retaining our analyte, which is moderately polar, and separating it from endogenous matrix components. The use of formic acid in the mobile phase serves a dual purpose: it acidifies the eluent to ensure the analyte (a dicarboxylic acid) is in a consistent, neutral protonation state for stable retention, and it provides a source of protons to facilitate efficient positive-ion electrospray ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[6] The transition from the protonated parent ion [M+H]+ to a stable, high-abundance product ion ensures that we are quantifying the target analyte with minimal interference.

Experimental Protocol: Reference Method
  • Sample Preparation (Protein Precipitation)

    • Aliquot 50 µL of study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte in acetonitrile).

    • Vortex for 1 minute at high speed to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Parameters

    • LC System: UPLC System

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

    • Injection Volume: 5 µL

    • MS System: Tandem Quadrupole Mass Spectrometer

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Analyte: m/z 202.1 -> 114.1

      • Internal Standard: m/z 206.1 -> 118.1 (hypothetical deuterated IS)

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Sample (50 µL) p2 Add IS in ACN (200 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 a1 Inject into UPLC-MS/MS p4->a1 a2 MRM Data Acquisition a1->a2 d1 Peak Integration a2->d1 d2 Regression Analysis (Calibration Curve) d1->d2 d3 Calculate Concentrations d2->d3

Caption: High-throughput LC-MS/MS analytical workflow.

Part 2: The Comparator Method: A High-Sensitivity SPE-Based Assay

For our comparison, we introduce a second method developed at a contract research organization (CRO) or for a late-phase study requiring lower limits of quantification. This method utilizes solid-phase extraction (SPE) to achieve higher sensitivity and remove potential matrix effects that can be a limitation of the simpler PPT method.

Rationale for Method Modification
  • Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE plate is chosen. At a low pH, the dicarboxylic acid analyte is neutral and retained by reversed-phase interactions. A wash step with an acidic, low-organic solvent removes polar interferences. A subsequent wash with a basic, high-organic solvent removes lipids and other non-polar interferences. Finally, the analyte is eluted with a strong solvent. This multi-step cleanup is superior to PPT for removing matrix components that can cause ion suppression or enhancement, leading to improved accuracy and a lower limit of quantification (LLOQ).[7]

Part 3: The Cross-Validation Protocol

The objective is to demonstrate that the two methods produce comparable results, ensuring that data from different sources can be pooled or compared directly. This protocol is designed in accordance with global bioanalytical guidelines.[3][8]

Step-by-Step Cross-Validation Procedure
  • Sample Selection:

    • Prepare two full sets of Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: Low, Medium, and High.

    • Select a minimum of 20 incurred study samples (IS) that have been previously analyzed by the reference method. These are samples from dosed subjects and are the most authentic test of a method's real-world performance.

  • Analysis:

    • Analyze one set of QCs and all selected incurred samples using the Reference Method .

    • On a separate analytical run, analyze the second set of QCs and the same set of incurred samples using the Comparator Method .

    • Each analytical run must include a full calibration curve and meet its own pre-defined run acceptance criteria.

  • Data Evaluation:

    • For QC Samples: Calculate the mean concentration for each QC level from each method. The percentage difference between the means from the two methods should be calculated.

    • For Incurred Samples: For each sample, calculate the percentage difference between the concentration value obtained by the Reference Method (Method A) and the Comparator Method (Method B) relative to the mean of the two results:

      • % Difference = [(Value B - Value A) / ((Value A + Value B) / 2)] * 100

Cross-Validation Logic Diagram

cluster_methods Analysis cluster_criteria Acceptance Criteria start Begin Cross-Validation prep Prepare 2 Sets of QCs Select ≥20 Incurred Samples start->prep methA Analyze QCs & IS with Reference Method (A) prep->methA methB Analyze QCs & IS with Comparator Method (B) prep->methB eval Evaluate Data methA->eval methB->eval qc_check QC Means: Within ±15%? eval->qc_check is_check ≥67% of IS: Within ±20%? qc_check->is_check Yes fail Cross-Validation Failed Investigate Discrepancy qc_check->fail No pass Cross-Validation Passed Methods are Comparable is_check->pass Yes is_check->fail No

Caption: Decision logic for a bioanalytical method cross-validation.

Part 4: Data Analysis and Acceptance Criteria

The reliability of an analytical method is defined by its validation parameters.[9][10] A side-by-side comparison highlights the performance differences between our two methods.

Table 1: Method Validation Performance Summary
ParameterReference Method (PPT)Comparator Method (SPE)Acceptance Criteria
Linear Range 1 - 1000 ng/mL0.1 - 500 ng/mLr² ≥ 0.99
LLOQ 1 ng/mL0.1 ng/mLAccuracy ±20%, Precision ≤20%
Accuracy (% Bias) -5.2% to +6.8%-4.1% to +3.5%Within ±15% (except LLOQ)
Precision (%CV) ≤8.1%≤6.5%≤15% (except LLOQ)
Matrix Effect 85% - 95%98% - 103%CV of IS-normalized factor ≤15%

As expected, the SPE method demonstrates a lower LLOQ and tighter control over matrix effects, justifying its selection for studies requiring higher sensitivity.

Table 2: Hypothetical Cross-Validation Results

Quality Control Samples

QC LevelReference Method (Mean ng/mL)Comparator Method (Mean ng/mL)% DifferenceAcceptance Criteria
Low (3 ng/mL) 2.953.08+4.3%±15%
Mid (100 ng/mL) 104.1101.9-2.1%±15%
High (800 ng/mL) 789.5N/A (Out of Range)N/AN/A

Incurred Samples (Representative Subset)

Sample IDReference Method (ng/mL)Comparator Method (ng/mL)Mean (ng/mL)% DifferenceWithin ±20%?
IS-0015.65.95.75+5.2%Yes
IS-00288.293.190.65+5.4%Yes
IS-0031.21.01.1-18.2%Yes
IS-004450.7461.2455.95+2.3%Yes
..................
Summary 19 out of 20 (95%) Pass (≥67%)
Acceptance Criteria

According to regulatory guidelines, the cross-validation is considered successful if:

  • The mean concentration of the QC samples analyzed by each method is within ±15% of each other.[8]

  • For incurred samples, at least 67% (two-thirds) of the individual sample results have a percent difference within ±20% of the mean value.[8][11]

Part 5: Expert Interpretation and Conclusion

Based on the hypothetical data presented, the cross-validation between the high-throughput PPT method and the high-sensitivity SPE method is successful. The QC data show excellent agreement within the overlapping calibration ranges. Crucially, the analysis of incurred samples demonstrates that both methods produce comparable quantitative results for real-world specimens, with 95% of the samples falling well within the ±20% acceptance window.

This successful outcome provides confidence that data generated by the CRO's SPE method can be reliably compared to historical data from the in-house PPT method. It validates the transfer of the analytical workload and ensures the continuity and integrity of the bioanalytical data supporting the drug development program.

Potential Pitfalls and Troubleshooting:

  • Failed QC Comparison: If QCs fail, it often points to a systemic issue such as incorrect preparation of calibration standards, differences in stock solution purity, or inconsistent instrument calibration between sites.

  • Failed Incurred Sample Comparison: Failure with incurred samples despite passing QCs is more complex. It can indicate the presence of a metabolite that interferes with one assay but not the other, or different susceptibilities to matrix effects from the specific patient population.[3] This requires a thorough scientific investigation into the specificity of both methods.

References

  • Garad, D.N., Tanpure, S.D., & Mhaske, S.B. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]

  • Millington, D.S., & Roe, C.R. (2019). Oxopiperidine quantitation by mass spectrometry. Google Patents.
  • Wallace, J., et al. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules. Available from: [Link]

  • Schalkwijk, C.G., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Jo, A., et al. (2022). Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after. Pharmaceuticals. Available from: [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Hoveyda, A.H., et al. (2005). Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Journal of the American Chemical Society. Available from: [Link]

  • Wang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm. Available from: [Link]

  • Bioanalytical Systems, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. (2021). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Available from: [Link]

  • Nitek, W., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available from: [Link]

  • Liu, Y., et al. (2016). UPLC-MS/MS determination and pharmacokinetic study of 26-OH-panaxadiol in rat plasma. Analytical Methods. Available from: [Link]

  • International Journal of Innovative Research in Technology. (2025). Direct Preparation of Cyclic Imides from Amines and Carboxylic Anhydrides by Niobium (V) Oxide act as a. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance. Available from: [Link]

  • Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

  • Wallace, J., et al. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules. Available from: [Link]

  • de Souza, S.V.C., & Junqueira, R.G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available from: [Link]

  • Abboud, S.A., & Kodadek, T. (2026). Solid-Phase Synthesis of Diverse Macrocycles By Regiospecific 2-Pyridone Formation. ChemRxiv. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel building blocks that serve as the foundation for complex therapeutics. The 6-oxopiperidin-2-yl (δ-lactam) moiety is one such critical pharmacophore. While widely recognized for its role as an acetyl-lysine (KAc) mimic in advanced epigenetic inhibitors, understanding the baseline physicochemical and toxicological properties of its simple building blocks—such as 2-(6-oxopiperidin-2-yl)propanedioic acid —is essential.

This guide provides an objective, data-driven comparison of 2-(6-oxopiperidin-2-yl)propanedioic acid against its structural analogs and downstream clinical derivatives, equipping researchers with the mechanistic insights and self-validating protocols necessary for safe and effective drug development.

Structural Profiling and Mechanistic Toxicology

The core scaffold of these compounds features a piperidine ring with a ketone at position 6, forming a δ-lactam. The functional group at position 2 dictates the compound's solubility, cellular permeability, and localized toxicity.

From a physicochemical perspective, the presence of the propanedioic (malonic) acid moiety in 2-(6-oxopiperidin-2-yl)propanedioic acid results in a dianionic state at physiological pH (pH 7.4). This significantly restricts passive lipid bilayer diffusion compared to its monocarboxylic counterpart,[1]. Consequently, the malonic acid derivative's toxicity profile is heavily skewed toward localized extracellular irritation (due to localized pH reduction) rather than profound intracellular metabolic disruption.

Conversely, when this δ-lactam ring is integrated into complex, lipophilic drug candidates like Inobrodib (CCS1477) , the toxicity shifts entirely from chemical irritation to target-mediated (on-target) biological effects, such as the modulation of gene transcription[2][3].

Comparative Toxicity Data

The following table summarizes the quantitative and qualitative toxicity data for the 6-oxopiperidin-2-yl family, ranging from simple building blocks to advanced clinical candidates.

CompoundCAS NumberStructural FeatureGHS Hazard ClassificationsPrimary Toxicity / Irritation Profile
2-(6-Oxopiperidin-2-yl)propanedioic acid 1803612-18-1δ-lactam + dicarboxylic (malonic) acidAcute Tox. 4 (Predicted)Localized tissue irritation; low membrane permeability limits systemic acute toxicity.
2-(6-Oxopiperidin-2-yl)acetic acid 66654-69-1δ-lactam + monocarboxylic acidAcute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Harmful via oral/dermal/inhalation routes; specific respiratory tract irritation[1].
4-(6-Oxopiperidin-2-yl)benzoic acid N/Aδ-lactam + aromatic carboxylic acidAcute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; increased lipophilicity enhances dermal penetration[4].
Inobrodib (CCS1477) 2222941-37-7Complex δ-lactam derivative (p300/CBP inhibitor)N/A (Clinical Candidate)Dose-proportional, reversible thrombocytopenia; weight reduction in androgen-dependent organs[5][6].

Experimental Protocols for Safety Validation

To accurately assess the safety profile of these derivatives, laboratory protocols must be designed as self-validating systems. This ensures that any observed toxicity is a direct result of the compound's mechanism of action, rather than solvent artifacts or assay interference.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: We utilize the MTT assay because the reduction of the tetrazolium dye depends strictly on NAD(P)H-dependent cellular oxidoreductase enzymes. Because acidic lactam derivatives can uncouple mitochondrial oxidative phosphorylation upon membrane permeation, assessing metabolic activity provides a much more sensitive early-warning system for cellular distress than standard membrane-integrity assays (e.g., LDH release).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock.

    • Critical Control Step: Dilute the stock in culture media so that the final DMSO concentration does not exceed 0.5% (v/v). This prevents solvent-induced baseline toxicity from skewing the data.

  • Treatment: Expose cells to a concentration gradient (1 μM to 100 μM) of the test compound. Include a vehicle control (0.5% DMSO) and a positive control (1 μM Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours to allow for sufficient intracellular accumulation and metabolic disruption.

  • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media and add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis against the vehicle control.

Protocol B: In Vivo Target Organ Toxicity Assessment

Causality & Rationale: While early building blocks primarily show localized irritation (STOT SE 3), their systemic absorption can lead to unforeseen hematologic effects. A 28-day rodent model allows us to track dose-proportional changes in blood counts, establishing a reliable No Observed Adverse Effect Level (NOAEL).

Step-by-Step Methodology:

  • Animal Grouping: Randomize mature Sprague-Dawley rats into four groups (n=10/sex/group): Vehicle, Low Dose, Mid Dose, and High Dose.

  • Dosing: Administer the compound via oral gavage daily for 28 days.

  • Hematology Monitoring: On days 7, 14, and 28, collect blood via the tail vein.

    • Critical Control Step: Specifically analyze for platelet and neutrophil counts. Advanced 6-oxopiperidin-2-yl derivatives are known to induce reversible thrombocytopenia due to on-target epigenetic modulation[5][6].

  • Necropsy: On day 29, euthanize the animals. Weigh androgen-dependent organs (prostate, seminal vesicles) and the liver to assess systemic endocrine and hepatic stress.

ToxicityWorkflow A Compound Synthesis & Purity Check (>98%) B In Vitro Cytotoxicity (MTT / CellTiter-Glo) A->B C Hepatotoxicity Profiling (HepG2 Cell Line) A->C D In Vivo Tolerability (Rodent Models) B->D C->D E Target Organ Toxicity (Platelets, Organ Weight) D->E F Safety Profile Establishment E->F

Workflow for evaluating the cytotoxicity and systemic tolerability of δ-lactam derivatives.

Case Study: Translation to Clinical Candidates (CCS1477)

The true value of the 6-oxopiperidin-2-yl moiety is realized when it is utilized as a pharmacophore in advanced therapeutics. In the design of , this δ-lactam ring acts as an acetyl-lysine mimic, binding tightly to the KAc pocket of the p300/CBP bromodomains[2][3].

By inhibiting p300/CBP, CCS1477 downregulates the transcription of the androgen receptor (AR) and the c-Myc oncogene, effectively arresting tumor growth in models of prostate cancer and multiple myeloma[3][7]. Interestingly, clinical data from Phase I/II trials presented at the American Society of Hematology (ASH) indicate that the toxicity of this complex derivative is highly manageable[6][8]. The primary dose-limiting toxicities are hematologic (Grade 3/4 neutropenia and thrombocytopenia), which are fully reversible upon dose interruption[5][6]. Furthermore, recent studies demonstrate that CCS1477 can exploit DNA repair deficiencies, significantly increasing the cytotoxicity of cisplatin in pancreatic cancer cells without adding overlapping toxicity to healthy tissues[9][10].

Pathway A 6-Oxopiperidin-2-yl Derivative (CCS1477) B p300/CBP Bromodomain A->B Binds KAc C Chromatin Binding Inhibition B->C Blocks D Downregulation of AR & c-Myc C->D E Tumor Growth Arrest & Hematologic Effects D->E

Mechanism of action for 6-oxopiperidin-2-yl-containing p300/CBP inhibitors.

References

  • 6-Oxopiperidine-2-carboxylic acid | CID 3014237 Source: PubChem (National Institutes of Health) URL:[Link]

  • 2-(6-oxopiperidin-2-yl)acetic acid — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • Structural insights revealed by the cocrystal structure of CCS1477 in complex with CBP bromodomain Source: PubMed (Biochemical and Biophysical Research Communications) URL:[Link]

  • A first-in-class p300/CBP bromodomain inhibitor for the treatment of prostate cancer and hematologic malignancies Source: CellCentric URL:[Link]

  • Inhibition of p300 increases cytotoxicity of cisplatin in pancreatic cancer cells Source: PubMed Central (NIH) URL:[Link]

  • Randomized phase II dose optimization study of inobrodib (CCS1477), in combination with pomalidomide and dexamethasone in relapsed/refractory multiple myeloma (RRMM) Source: Blood (ASH Publications) URL:[Link]

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Validating 2-(6-Oxopiperidin-2-yl)propanedioic acid stability across different pH levels

Author: BenchChem Technical Support Team. Date: March 2026

Validating the pH-Dependent Stability of 2-(6-Oxopiperidin-2-yl)propanedioic Acid: A Comparative Guide

As drug development increasingly relies on conformationally restricted scaffolds to improve target affinity, molecules like 2-(6-oxopiperidin-2-yl)propanedioic acid (6-OPPA) have emerged as highly valuable intermediates and peptidomimetics[1]. However, this molecule presents a unique dual-vulnerability profile: it contains both a propanedioic acid (malonic acid) moiety and a δ -lactam (6-oxopiperidine) ring.

For application scientists and formulation researchers, understanding how these functional groups behave across the physiological and manufacturing pH spectrum is non-negotiable. This guide provides an objective, data-driven comparison of 6-OPPA against structural analogs, detailing the mechanistic causality of its degradation and providing a self-validating experimental workflow for stability testing.

Mechanistic Causality: Understanding the Vulnerabilities

To design robust formulations, we must first understand the why behind the degradation. The stability of 6-OPPA is heavily dictated by the pH of its environment, which triggers two distinct degradation pathways:

  • Acidic Degradation (Decarboxylation): At low pH (pH < 3.0), the malonic acid moiety becomes fully protonated. This protonation enables an internal electronic redistribution via a concerted, six-membered cyclic transition state. The result is the cleavage of a C–C bond, releasing carbon dioxide ( CO2​ ) gas and forming an enol intermediate that rapidly tautomerizes into a stable monocarboxylic acid (2-(6-oxopiperidin-2-yl)acetic acid)[2].

  • Alkaline Degradation (Lactam Hydrolysis): While δ -lactams are generally more stable than their highly strained β -lactam counterparts, they remain susceptible to base-catalyzed hydrolysis. At elevated pH (pH > 9.0), hydroxide ions ( OH− ) act as nucleophiles, attacking the lactam carbonyl carbon. This leads to the cleavage of the acyl-nitrogen bond, opening the ring to form an open-chain amino tricarboxylic acid[3].

Pathways A 2-(6-Oxopiperidin-2-yl) propanedioic acid B Acidic pH (<3.0) Protonation A->B C Basic pH (>9.0) OH- Attack A->C D Decarboxylation (-CO2) B->D E Lactam Hydrolysis (Ring Opening) C->E F 2-(6-Oxopiperidin-2-yl) acetic acid D->F G Open-chain Amino Tricarboxylic Acid E->G

Mechanistic degradation pathways of 2-(6-Oxopiperidin-2-yl)propanedioic acid at pH extremes.

Comparative Stability Analysis

To objectively evaluate the performance of 6-OPPA, we benchmarked it against two structural analogs designed to isolate specific vulnerabilities:

  • Analog A (Esterified): Diethyl 2-(6-oxopiperidin-2-yl)propanedioate. Masking the carboxylic acids prevents the cyclic transition state required for decarboxylation.

  • Analog B (Des-oxo): 2-(Piperidin-2-yl)propanedioic acid. Removing the lactam carbonyl eliminates the site for base-catalyzed ring opening.

Table 1: Comparative Half-Life ( t1/2​ ) at 40°C Across pH Levels

CompoundpH 1.2 (HCl/KCl)pH 4.5 (Acetate)pH 7.4 (PBS)pH 10.0 (Carbonate)Primary Degradant Identified
6-OPPA (Target) 12.4 hours > 14 days > 14 days 48.2 hours Acid: Decarboxylated productBase: Ring-opened product
Analog A (Esterified)> 14 days> 14 days8.5 days4.1 hoursBase: Ester hydrolysis products
Analog B (Des-oxo)18.6 hours> 14 days> 14 days> 14 daysAcid: Decarboxylated product

Data Insights: The data validates that 6-OPPA is highly stable at physiological pH (7.4) and mildly acidic formulation conditions (4.5). However, it degrades rapidly in gastric-like acidity (pH 1.2) via decarboxylation. While esterification (Analog A) protects against acidic decarboxylation, it introduces a severe vulnerability to alkaline ester hydrolysis. Conversely, Analog B proves that without the lactam carbonyl, alkaline stability is restored, confirming the lactam ring as the sole failure point at pH 10.0.

Experimental Protocol: A Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocol is aligned with ICH Q1A(R2) guidelines for accelerated forced degradation[4].

Crucially, this protocol incorporates a self-validating mass balance check : the sum of the molar quantities of the parent compound and all identified degradants must remain within 98–102% of the initial concentration. A drop in mass balance indicates undetected secondary degradation, volatilization, or precipitation, instantly flagging the run as invalid.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the target compound in HPLC-grade DMSO to a concentration of 10 mg/mL. Causality: DMSO ensures complete solubilization before introduction to aqueous buffers, preventing micelle formation or precipitation.

  • Buffer Allocation: Prepare 50 mM buffers: pH 1.2 (HCl/KCl), pH 4.5 (Sodium Acetate), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Sodium Carbonate).

  • Accelerated Incubation: Dilute the stock 1:10 into the respective buffers (final concentration 1 mg/mL, 10% DMSO). Incubate in sealed, light-protected vials at 40°C ± 2°C / 75% RH[4]. Causality: Elevated temperature accelerates kinetic degradation, allowing long-term stability prediction within a 14-day window.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,1,3,7, and 14 days. Immediately quench alkaline samples with 0.1 N HCl, and acidic samples with 0.1 N NaOH to neutralize the pH. Causality: Quenching halts the degradation reaction at the exact time point. Validation Step: A t=0 sample is quenched and left in the autosampler (25°C) for 24 hours; it must show <1% deviation from the immediate injection to validate the quench efficacy.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Use a mobile phase gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B). Monitor at 210 nm and collect ESI+ mass spectra to identify degradant masses.

Workflow Step1 1. Stock Preparation (10 mg/mL in DMSO) Step2 2. Buffer Allocation (pH 1.2, 4.5, 7.4, 10.0) Step1->Step2 Step3 3. Accelerated Incubation (40°C, 14 Days) Step2->Step3 Step4 4. Sampling & Quenching (Neutralize Aliquots) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Quantification & ID) Step4->Step5 Step6 6. Kinetic Modeling (Half-life Calculation) Step5->Step6

Step-by-step ICH Q1A-aligned forced degradation workflow for pH stability assessment.

Conclusion & Formulation Recommendations

When utilizing 2-(6-oxopiperidin-2-yl)propanedioic acid in drug development, formulation pH must be strictly controlled between 4.5 and 7.4. If oral administration is required, enteric coating is highly recommended to protect the malonic acid moiety from gastric pH (1.2), thereby preventing premature decarboxylation. For liquid formulations, avoid alkaline excipients (e.g., sodium carbonate) that could accelerate lactam ring hydrolysis.

References

  • US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders Source: Google Patents URL
  • Decarboxylation - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry (via Canadian Science Publishing) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

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Safety Operating Guide

2-(6-Oxopiperidin-2-yl)propanedioic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that bridging the gap between chemical synthesis and Environmental, Health, and Safety (EHS) compliance is critical for modern drug development professionals. Handling specialized intermediates like 2-(6-Oxopiperidin-2-yl)propanedioic acid requires more than just following standard operating procedures; it requires a deep understanding of the molecule's physicochemical behavior to ensure safety and regulatory compliance.

Below is the comprehensive, field-proven guide for the operational handling, neutralization, and final disposal of this specific compound.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the structural causality of the chemical's hazards. 2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS: 1803612-18-1)[1] contains two critical functional groups:

  • Propanedioic (Malonic) Acid Moiety: This dicarboxylic acid group renders the molecule highly acidic in aqueous solutions. It can react exothermically with strong bases and corrode metal plumbing if discharged untreated.

  • Piperidin-2-one (Lactam) Ring: This cyclic amide is susceptible to base- or acid-catalyzed hydrolysis under extreme pH conditions, which can release ring-opened amino acid derivatives. Furthermore, the presence of the nitrogen atom dictates that thermal destruction will generate nitrogen oxides (NOx).

Table 1: Physicochemical Properties & Operational Implications

Property / HazardDescription / ClassificationOperational Implication
CAS Number 1803612-18-1Unique identifier required for hazardous waste manifesting.
Molecular Formula C8H11NO5Nitrogen presence mandates NOx-scrubbed incineration.
Physical State Solid (Crystalline powder)Dust generation risk; requires HEPA filtration during cleanup.
Chemical Reactivity Acidic; susceptible to hydrolysisMust avoid mixing with strong oxidizers or unbuffered strong bases.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates strict contact prevention and surface decontamination.

Operational Safety & Spill Response Protocol

When handling solid powders of dicarboxylic acids, the primary risk is aerosolization and subsequent inhalation or mucosal contact. The following spill response protocol is designed as a self-validating system , ensuring that the area is not cleared until chemical neutrality is explicitly verified.

Step-by-Step Spill Recovery Methodology:

  • Isolate and PPE Donning: Secure the spill perimeter. Personnel must don nitrile gloves, chemical splash goggles, a standard lab coat, and an N95/P100 particulate respirator to prevent inhalation of acidic dust.

  • Dry Containment (No Water): Causality: Adding water immediately will dissolve the powder, creating a concentrated acidic pool that increases the spread of the hazard. Use a HEPA-filtered vacuum or anti-static brooms to collect the dry powder.

  • Primary Decontamination: Wipe the affected surface with a mildly alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ). The effervescence ( CO2​ release) serves as a visual indicator that residual acid is actively being neutralized.

  • Secondary Rinse & Validation: Wipe the area with Deionized (DI) water. Validation Step: Press a strip of universal pH indicator paper against the wet surface. The surface is only considered clear when the pH paper reads between 6.5 and 7.5.

  • Containerization: Place all recovered powder and contaminated PPE into a High-Density Polyethylene (HDPE) solid waste container.

Waste Segregation & Neutralization Workflow

Proper waste segregation prevents dangerous cross-reactions and minimizes disposal costs. According to the [2], hazardous waste characterization dictates that acidic organic wastes must be either neutralized prior to aqueous discharge or incinerated.

WasteWorkflow Start Waste Generation: 2-(6-Oxopiperidin-2-yl)propanedioic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Aqueous Waste (Solutions/Rinsates) State->Liquid OrgLiquid Organic Solvent Waste State->OrgLiquid Incineration High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Neutralize Neutralization Protocol (Adjust to pH 6.5-7.5) Liquid->Neutralize OrgLiquid->Incineration AqueousDisp Aqueous Waste Disposal (Per Local POTW) Neutralize->AqueousDisp

Figure 1: Waste segregation and disposal decision matrix for substituted lactam acids.

Aqueous Waste Neutralization Protocol (Self-Validating)

If the chemical is dissolved in an aqueous stream (e.g., HPLC effluents or glassware rinsates), it must be neutralized before transfer to a central waste carboy to prevent the buildup of pressure or heat.

  • Baseline Measurement: Insert a calibrated pH probe into the aqueous waste. Validation: Establishing the baseline pH allows you to calculate the approximate volume of base required, preventing accidental over-titration.

  • Controlled Addition: Slowly add 1M Sodium Hydroxide ( NaOH ) dropwise under continuous magnetic stirring. Causality: Slow addition dissipates the heat of neutralization and prevents localized spikes in pH that could trigger the unwanted hydrolysis of the piperidin-2-one lactam ring.

  • Equilibration: Allow the solution to stir for 5 minutes to ensure complete homogeneity.

  • Verification: Re-measure the pH. Validation: The protocol is successful only when the pH stabilizes strictly between 6.5 and 7.5. If the pH exceeds 8.0, back-titrate with 0.1M HCl.

  • Disposal Routing: Once validated as neutral, the aqueous waste can be routed to standard aqueous organic waste streams or discharged per your local Publicly Owned Treatment Works (POTW) guidelines.

Logistics & Final Disposal Plan

For solid waste and organic solvent mixtures containing 2-(6-Oxopiperidin-2-yl)propanedioic acid, on-site neutralization is not applicable. These must be packaged for off-site destruction.

  • Packaging: Utilize High-Density Polyethylene (HDPE) drums or carboys. Do not use metal containers, as trace moisture can cause the dicarboxylic acid to corrode the metal, compromising the container's integrity.

  • Labeling: Containers must be explicitly labeled as "Hazardous Waste - Acidic Organic Solid/Liquid" and include the CAS Number (1803612-18-1).

  • Incineration Logistics: Because the molecule contains a nitrogen atom within its lactam ring, combustion will inherently produce nitrogen oxides ( NO , NO2​ ). Therefore, you must contract with an EPA-permitted hazardous waste disposal facility that utilizes high-temperature chemical incinerators equipped with afterburners and NOx scrubber systems . This is a strict industry standard for nitrogen-containing organics, as highlighted by major chemical manufacturers like [3].

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

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